Mcl1-IN-1
Description
Properties
IUPAC Name |
2-[2-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c24-17-12-16(23(30)22-14(17)7-5-11-26-22)21(27-19-9-3-4-10-25-19)15-6-1-2-8-18(15)31-13-20(28)29/h1-12,21,30H,13H2,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDTSNKTYMQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a variety of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily Bak and to some extent Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Small molecule inhibitors of Mcl-1 have emerged as a promising therapeutic strategy to counteract this survival mechanism. This guide details the mechanism of action of Mcl-1 inhibitors, focusing on how they disrupt the Mcl-1-mediated blockade of apoptosis, and provides an overview of the experimental protocols used to characterize their activity. While this guide focuses on the general mechanism of Mcl-1 inhibitors, specific quantitative data for well-characterized inhibitors are provided as illustrative examples due to the lack of specific information for a compound termed "Mcl1-IN-1" in the scientific literature.
The Core Mechanism: Restoring the Apoptotic Pathway
The primary mechanism of action for Mcl-1 inhibitors is the competitive disruption of the protein-protein interaction between Mcl-1 and pro-apoptotic effector proteins.[1]
-
Mcl-1 Sequestration of Pro-Apoptotic Proteins: In cancer cells overexpressing Mcl-1, the protein binds to and sequesters pro-apoptotic proteins like Bak and Bax.[1][2] This prevents their activation and oligomerization, which are essential steps for the formation of pores in the mitochondrial outer membrane.[3][4]
-
Competitive Inhibition by Mcl-1 Inhibitors: Mcl-1 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins.[2] They bind with high affinity to the hydrophobic groove on the Mcl-1 protein, the same site that binds Bak and Bax.[1]
-
Release and Activation of Bak/Bax: By occupying this binding groove, Mcl-1 inhibitors displace Bak and Bax, leading to their release.[5] The freed Bak and Bax can then undergo conformational changes, oligomerize, and form pores in the mitochondrial outer membrane.[3][4]
-
Initiation of the Caspase Cascade: The formation of these pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5][6] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of Mcl-1 inhibitor-induced apoptosis and a general workflow for characterizing these inhibitors.
Caption: Mcl-1 inhibitor-induced apoptotic signaling pathway.
Caption: Experimental workflow for characterizing Mcl-1 inhibitors.
Quantitative Data of Representative Mcl-1 Inhibitors
The following table summarizes key quantitative data for several well-characterized Mcl-1 inhibitors. This data is provided to illustrate the potency and cellular activity of this class of compounds.
| Compound | Binding Affinity (Ki) | Cell Viability (IC50) | Cell Line | Assay Type | Reference |
| A-1210477 | 0.454 nM | - | - | Biochemical | [8] |
| - | <100 nM (in Mcl-1 dependent lines) | H929, H2110, H23 | Cellular | [8] | |
| S63845 | - | <100 nM | Various hematological cell lines | Cellular | [8] |
| MIM1 | 4.78 µM | >10 µM | Leukemia cells | Biochemical/Cellular | [9] |
| Compound 23 | 310 nM | Dose-dependent activity | Mcl-1 dependent cell lines | Biochemical/Cellular | [9] |
| Compound 6 | 10 nM | - | - | Biochemical (ELISA) | [9] |
| Gilead Compound | 0.048 nM | 6 nM | SK-BR-3 | Biochemical (AlphaLISA)/Cellular | [10] |
Detailed Experimental Protocols
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from Mcl-1.
Materials:
-
Recombinant full-length Mcl-1 protein fused to a tag (e.g., MBP).
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 peptide).
-
Terbium (Tb)-conjugated antibody against the protein tag.
-
Assay buffer (e.g., phosphate buffer with detergent and reducing agent).
-
Test compound (e.g., this compound).
-
384-well microplates.
Procedure:
-
Prepare a solution containing recombinant Mcl-1 protein, FITC-labeled Bak BH3 peptide, and Tb-conjugated anti-MBP antibody in the assay buffer.
-
Dispense the mixture into the wells of a 384-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The decrease in the FRET signal is proportional to the displacement of the fluorescent peptide by the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal. The Ki can be subsequently calculated from the IC50 value.[11]
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Caspase-Glo® 3/7 Reagent.
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 3-24 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, mixing gently.
-
Incubate the plate at room temperature in the dark for 30 minutes to 1 hour.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7.[11]
Cytochrome c Release Assay (Western Blotting)
This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
PBS (ice-cold).
-
Cytosol Extraction Buffer.
-
Mitochondrial Extraction Buffer.
-
Dounce homogenizer.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Primary antibody against cytochrome c.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the test compound to induce apoptosis. Include an untreated control.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in Cytosol Extraction Buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Separate the proteins from both fractions by SDS-PAGE.
-
Transfer the proteins to a blotting membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis.[7]
Conclusion
Mcl-1 inhibitors represent a targeted therapeutic approach that restores the natural process of apoptosis in cancer cells. By competitively binding to Mcl-1, these inhibitors liberate pro-apoptotic proteins Bak and Bax, triggering the mitochondrial pathway of apoptosis. The in-depth understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of this promising class of anti-cancer agents. The provided data on representative Mcl-1 inhibitors highlights the potential for achieving high potency and cellular efficacy. Further research into novel inhibitors and their specific interactions will continue to refine our ability to therapeutically target Mcl-1 in a range of malignancies.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. probiologists.com [probiologists.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-1: A Selective Mcl-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the induction of the intrinsic apoptotic pathway. The pivotal role of Mcl-1 in cancer cell survival has made it a highly attractive target for the development of novel anticancer therapeutics. Mcl1-IN-1 is a small molecule inhibitor designed to selectively target Mcl-1, offering a promising strategy to overcome Mcl-1-mediated resistance and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant Mcl-1 inhibitors for comparative analysis.
Table 1: In Vitro Inhibitory Activity of Mcl-1 Inhibitors
| Compound | Assay Type | Target | IC50 (µM) | Ki (nM) | Cell Line(s) | Reference |
| This compound | Not Specified | Mcl-1 | 2.4 | - | Not Specified | Commercial Supplier Data |
| A-1210477 | TR-FRET | Mcl-1 | 0.0262 | 0.454 | Various | [1] |
| S63845 | Not Specified | Mcl-1 | 0.023 - 0.078 | 0.19 | SCLC cell lines | [2] |
| AMG 176 | TR-FRET | Mcl-1 | 0.00031 (no HS) | 0.051 (no HS) | OPM-2 | [3] |
| Maritoclax | Not Specified | Mcl-1/Bim Interaction | 10.1 | - | Not Specified | [4] |
| VU661013 | TR-FRET | Mcl-1 | - | 0.097 | Not Specified | [4] |
HS: Human Serum
Table 2: Cellular Activity of Mcl-1 Inhibitors
| Compound | Assay Type | IC50 / GI50 (µM) | Cell Line | Reference |
| AMG 176 | CellTiter-Glo | 0.011538 (no HS) | OPM-2 | [3] |
| AMG 176 | CellTiter-Glo | 0.12615 (5% HS) | OPM-2 | [3] |
| S63845 | Cell Viability | Not Specified | Eµ-Myc lymphoma cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of Mcl-1 inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of an inhibitor to Mcl-1 by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human Mcl-1 protein (e.g., His-tagged)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim)
-
Terbium-conjugated anti-His antibody (Donor fluorophore)
-
This compound or other test compounds
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant Mcl-1 protein and Terbium-conjugated anti-His antibody to each well.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~520 nm (FITC).
-
The ratio of the acceptor (FITC) to donor (Terbium) fluorescence is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by the inhibitor.
-
IC50 values are determined by plotting the FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Mandatory Visualization
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how its inhibition by this compound can lead to programmed cell death.
Caption: Mcl-1's role in apoptosis and its inhibition by this compound.
Experimental Workflow for Mcl-1 Inhibitor Characterization
This diagram outlines a typical experimental workflow for the preclinical evaluation of a selective Mcl-1 inhibitor.
Caption: Workflow for characterizing a selective Mcl-1 inhibitor.
Conclusion
This compound represents a valuable tool for researchers studying the role of Mcl-1 in cancer and a potential starting point for the development of novel therapeutics. Its ability to selectively inhibit Mcl-1 and induce apoptosis in Mcl-1-dependent cancer cells underscores the promise of this therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of oncology. As our understanding of the complex regulation of apoptosis continues to grow, selective inhibitors like this compound will be instrumental in translating this knowledge into effective cancer treatments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Mcl-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary function is to promote cell survival by inhibiting the intrinsic pathway of apoptosis.[1][2] Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3] Due to its frequent overexpression in various human cancers and its role in therapeutic resistance, Mcl-1 has emerged as a high-priority target for drug development.[4] This guide provides a comprehensive overview of the Mcl-1 signaling pathway, its regulation, and key experimental methodologies for its investigation.
The Core Mcl-1 Signaling Pathway
The central role of Mcl-1 is to maintain mitochondrial integrity and prevent the activation of the apoptotic cascade. It achieves this by binding to and neutralizing pro-apoptotic effector proteins, primarily Bak and, to a lesser extent, Bax.[3][5] Mcl-1 also sequesters BH3-only proteins such as Bim, Puma, and Noxa, which act as upstream sensors of cellular stress and can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 family members.[6] The binding of these pro-apoptotic proteins occurs within a hydrophobic groove on the surface of Mcl-1.[3]
The regulation of Mcl-1 activity is a complex process involving transcriptional, post-transcriptional, and post-translational modifications, allowing for rapid responses to various cellular signals.
Transcriptional Regulation
The transcription of the MCL1 gene is activated by a variety of signaling pathways in response to growth factors, cytokines, and stress signals. Key pathways include:
-
PI3K/Akt Pathway: This pro-survival pathway promotes the transcription of MCL1.[2]
-
MAPK/ERK Pathway: Activation of this pathway can also lead to increased MCL1 expression.
-
JAK/STAT Pathway: Cytokines often signal through this pathway to upregulate MCL1 transcription.
Post-Translational Regulation
Mcl-1 protein levels are tightly controlled by post-translational modifications, primarily phosphorylation and ubiquitination, which dictate its stability and function. A key feature of Mcl-1 is its rapid turnover, with a half-life of approximately 30 minutes to 3 hours in most cell types, which is attributed to its PEST (proline, glutamic acid, serine, and threonine-rich) domains that target it for proteasomal degradation.[1][2]
-
Phosphorylation: Phosphorylation of Mcl-1 can have dual effects. Phosphorylation at certain residues, such as Threonine 163 by ERK, can stabilize the protein and enhance its anti-apoptotic function.[2] Conversely, phosphorylation at other sites can prime Mcl-1 for ubiquitination and subsequent degradation.
-
Ubiquitination: Several E3 ubiquitin ligases, including Mule/ARF-BP1, Fbw7, and β-TrCP, target Mcl-1 for polyubiquitination and proteasomal degradation. This process is counteracted by deubiquitinating enzymes (DUBs), such as USP9X, which remove ubiquitin chains and stabilize Mcl-1.
The intricate regulation of Mcl-1 is depicted in the following signaling pathway diagram:
Caption: The Mcl-1 signaling pathway, illustrating its regulation and anti-apoptotic function.
Quantitative Data
A precise understanding of the molecular interactions within the Mcl-1 pathway is crucial for drug development. The following tables summarize key quantitative data regarding Mcl-1's binding affinities and the potency of selected inhibitors.
Table 1: Mcl-1 Binding Affinities for Pro-Apoptotic Proteins
| Pro-Apoptotic Protein | Binding Affinity (Kd/IC50) | Method |
| p53 TAD | ~10-20 µM (Kd) | Isothermal Titration Calorimetry |
| Bak BH3 peptide | 1.8 µM (IC50) | Fluorescence Polarization Assay[5] |
| F-BAK | 113.1 ± 3.4 nM (IC50) | Competitive Fluorescent Polarization Assay[7] |
Table 2: Potency of Selected Mcl-1 Inhibitors (BH3 Mimetics)
| Inhibitor | Binding Affinity (Ki) |
| A-1210477 | 0.454 nM[3] |
| Unnamed Compound | 30 nM (Kd)[8] |
Experimental Protocols
Investigating the Mcl-1 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Mcl-1/Bak Interaction
This protocol is designed to determine the in-cell interaction between Mcl-1 and its binding partner, Bak.
Materials:
-
Cell Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-Mcl-1 Antibody (for immunoprecipitation)
-
Anti-Bak Antibody (for Western blot detection)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or glycine-HCl pH 2.5)
-
Appropriate secondary antibodies for Western blotting
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples in Laemmli buffer for 5-10 minutes to elute and denature the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-Bak antibody to detect the co-immunoprecipitated protein.
-
Caption: A typical workflow for co-immunoprecipitation of Mcl-1 and Bak.
In Vivo Ubiquitination Assay
This protocol is used to assess the ubiquitination status of Mcl-1 within cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding HA-tagged Ubiquitin and FLAG-tagged Mcl-1
-
Transfection reagent (e.g., Lipofectamine)
-
Proteasome inhibitor (e.g., MG132)
-
Cell Lysis Buffer (as in Co-IP protocol)
-
Anti-FLAG antibody or beads for immunoprecipitation
-
Anti-HA antibody for Western blot detection
-
Wash and Elution buffers
Procedure:
-
Transfection:
-
Co-transfect cells with plasmids encoding HA-Ubiquitin and FLAG-Mcl-1.
-
-
Cell Treatment:
-
24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse the cells as described in the Co-IP protocol.
-
-
Immunoprecipitation:
-
Immunoprecipitate FLAG-Mcl-1 from the cell lysates using an anti-FLAG antibody and Protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads extensively and elute the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Probe the membrane with an anti-HA antibody to detect the presence of polyubiquitinated Mcl-1, which will appear as a high-molecular-weight smear.
-
Western Blotting for Mcl-1
This is a standard protocol for detecting Mcl-1 protein levels in cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Mcl-1 (e.g., Cell Signaling Technology #4572 or #94296, Proteintech 16225-1-AP).[1][2][9] The recommended dilution is typically 1:1000.[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Prepare cell lysates and determine protein concentration.
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Cell Viability (MTT) Assay for Mcl-1 Inhibition
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an Mcl-1 inhibitor.[10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Mcl-1 inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the Mcl-1 inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
The Mcl-1 signaling pathway is a tightly regulated and critical node in the control of apoptosis. Its dysregulation is a hallmark of many cancers, making it a compelling therapeutic target. This guide has provided a detailed overview of the core pathway, quantitative interaction data, and robust experimental protocols to facilitate further research and drug development efforts aimed at modulating Mcl-1 activity for therapeutic benefit. A thorough understanding of the complexities of Mcl-1 regulation and its interactions is paramount for the successful clinical translation of Mcl-1-targeted therapies.
References
- 1. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Ki Summary [bindingdb.org]
- 9. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 10. MTT (Assay protocol [protocols.io]
The Dawn of Mcl-1 Inhibition: A Technical Guide to the Initial Studies and Discovery of Potent and Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the foundational studies and discovery of early, potent, and selective small-molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a pivotal anti-apoptotic protein and a high-priority target in oncology. This guide will delve into the core scientific principles, experimental methodologies, and critical data that have paved the way for the clinical development of Mcl-1 inhibitors, with a particular focus on a representative compound, herein referred to as Compound 26, to illustrate the discovery process.
Introduction: The Rationale for Targeting Mcl-1
Myeloid cell leukemia 1 (Mcl-1) is a key regulatory protein in the intrinsic apoptosis pathway.[1] As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, its primary function is to promote cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing them from initiating programmed cell death.[2] The overexpression of Mcl-1 is a common feature in a wide array of human cancers, including both hematologic malignancies and solid tumors, and is frequently associated with high tumor grade, poor prognosis, and resistance to conventional cancer therapies.[3][4] This dependency of cancer cells on Mcl-1 for their survival makes it a compelling therapeutic target. The development of small-molecule inhibitors that can specifically bind to Mcl-1 and disrupt its interaction with pro-apoptotic partners has been a major focus of cancer drug discovery.[2]
The Discovery Engine: Structure-Guided Design
The initial discovery of potent Mcl-1 inhibitors, such as Compound 26, was largely driven by a structure-guided design approach.[1] This strategy involves leveraging the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity. The process typically begins with the identification of initial "hit" compounds through methods like fragment-based screening or high-throughput screening.[5] These initial hits, which often have modest potency, are then optimized through iterative cycles of chemical synthesis and biological testing, guided by co-crystal structures of the inhibitors bound to the Mcl-1 protein.
Figure 1: Structure-Guided Drug Discovery Workflow for Mcl-1 Inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative Mcl-1 inhibitors from initial studies.
| Compound | Mcl-1 Binding Affinity (Ki) | Bcl-2 Binding Affinity (Ki) | Bcl-xL Binding Affinity (Ki) | Assay Method |
| Compound 26 | Sub-nanomolar | 1.8 µM | 36 µM | Fluorescence Polarization Assay (FPA) |
| AZD5991 | 0.13 nM | >10,000 nM | >10,000 nM | Not Specified |
| A-1210477 | 0.45 nM | >1,000 nM | >1,000 nM | Not Specified |
Table 1: In Vitro Binding Affinity and Selectivity of Early Mcl-1 Inhibitors.[1][3]
| Compound | Cell Line | Growth Inhibition (GI50) | Caspase 3/7 Activation (EC50) |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Not Specified | Good correlation with Mcl-1:Bim disruption |
| Compound 26 | A427 (Non-Small Cell Lung Cancer) | 90 nM | Correlated with GI50 |
| Mcl-1-IN-17 | H929 | 39 nM | Not Specified |
| Mcl-1-IN-17 | A427 | 105 nM | Not Specified |
Table 2: Cellular Activity of Mcl-1 Inhibitors in Mcl-1 Dependent Cancer Cell Lines.[1][3]
Experimental Protocols
Fluorescence Polarization Assay (FPA) for Binding Affinity
This assay is a common method to determine the binding affinity of an inhibitor to its target protein.
-
Reagents:
-
Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins.
-
Fluorescently labeled BH3 peptide (e.g., from Bim or Bid).
-
Test inhibitor (e.g., Compound 26).
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled BH3 peptide is incubated with a fixed concentration of the target protein (Mcl-1, Bcl-2, or Bcl-xL) in the assay buffer.
-
The test inhibitor is added in a serial dilution to compete with the BH3 peptide for binding to the protein.
-
The fluorescence polarization of the solution is measured. When the fluorescent peptide is bound to the larger protein, it tumbles slower, resulting in a high polarization value. When displaced by the inhibitor, the free peptide tumbles faster, leading to a low polarization value.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound peptide) is determined from the dose-response curve.
-
The IC50 is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Cell-Based Growth Inhibition Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cells.
-
Materials:
-
Mcl-1 dependent cancer cell lines (e.g., NCI-H929, A427).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test inhibitor is added in a serial dilution to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well, and the luminescence (which is proportional to the amount of ATP and thus the number of viable cells) is measured using a plate reader.
-
The GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) is calculated from the dose-response curve.
-
Caspase 3/7 Activation Assay
This assay determines if the inhibitor induces apoptosis by measuring the activity of executioner caspases.
-
Materials:
-
Cancer cell lines.
-
Test inhibitor.
-
Caspase-Glo® 3/7 Assay reagent.
-
-
Procedure:
-
Cells are treated with the test inhibitor at various concentrations for a defined period.
-
The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to the cells.
-
If caspases 3 and 7 are active, they cleave the substrate, resulting in a luminescent signal.
-
The luminescence is measured, and the EC50 value (the concentration of inhibitor that produces 50% of the maximal caspase activation) is determined.
-
Signaling Pathway and Mechanism of Action
Mcl-1 inhibitors exert their anti-cancer effects by restoring the natural process of apoptosis. By binding to the BH3-binding groove of Mcl-1, they prevent Mcl-1 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This leads to the activation of Bak and Bax, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death.
Figure 2: Mechanism of Action of Mcl-1 Inhibitors in Inducing Apoptosis.
In Vivo Efficacy: From Bench to Preclinical Models
A critical step in the initial studies of Mcl-1 inhibitors is the evaluation of their efficacy in in vivo models. Xenograft studies, where human cancer cells are implanted into immunocompromised mice, are commonly used.
Figure 3: General Experimental Workflow for a Xenograft Efficacy Study.
In studies with Compound 26, intravenous administration in a multiple myeloma (NCI-H929) xenograft model resulted in tumor regression.[1] Furthermore, in a non-small cell lung cancer (A427) xenograft model, Compound 26 demonstrated enhanced anti-tumor activity when used in combination with standard-of-care chemotherapeutic agents like docetaxel.[1] These initial in vivo studies provided crucial proof-of-concept for the therapeutic potential of Mcl-1 inhibition.
Conclusion and Future Directions
The initial studies and discovery of potent and selective Mcl-1 inhibitors, exemplified by compounds like Compound 26 and AZD5991, have marked a significant advancement in the field of targeted cancer therapy. The systematic application of structure-guided design, coupled with a robust suite of in vitro and in vivo assays, has been instrumental in identifying clinical candidates. The data from these early investigations have not only validated Mcl-1 as a critical cancer target but have also laid the groundwork for ongoing clinical trials. Future research will continue to focus on developing next-generation Mcl-1 inhibitors with improved pharmacological properties, exploring novel combination therapies, and identifying predictive biomarkers to guide patient selection and optimize clinical outcomes.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Mcl1-IN-1: A Technical Guide to its Impact on Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of numerous human cancers and is frequently associated with resistance to conventional chemotherapies. Mcl-1 exerts its anti-apoptotic function primarily at the mitochondrial outer membrane, where it sequesters pro-apoptotic proteins such as Bak and Bax, thereby preventing their activation and the subsequent cascade of events leading to programmed cell death. Mcl1-IN-1 is a potent and selective small molecule inhibitor of Mcl-1, designed to disrupt this critical survival mechanism in cancer cells. This document provides an in-depth technical overview of the mechanism of action of Mcl-1 inhibitors like this compound, their impact on mitochondrial apoptosis, and detailed experimental protocols for their evaluation.
Core Mechanism of Action
Mcl-1 inhibitors, including this compound, function as BH3 mimetics. They are designed to fit into the BH3-binding groove of the Mcl-1 protein with high affinity and specificity.[1] This competitive binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax, which are normally sequestered by Mcl-1.[1][2] The release of Bak and Bax from Mcl-1's inhibitory grasp allows them to oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[3] This critical event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to the activation of caspases and the execution of the apoptotic program.[3]
Quantitative Data on Mcl-1 Inhibitors
| Inhibitor | Target | IC50 | Ki | Cell Line(s) | Reference |
| S63845 | Mcl-1 | 23 - 78 nM | < 1.0 nM | SCLC cell lines | [4] |
| AMG-176 | Mcl-1 | ~5 nM (in some MM cell lines) | Not Reported | Multiple Myeloma (MM) cell lines | [5] |
| AZD5991 | Mcl-1 | Not Reported | < 1.0 nM | Hematological cancer cell lines | [2] |
Signaling Pathways
The regulation of Mcl-1 expression and stability is complex, involving multiple signaling pathways. The efficacy of Mcl-1 inhibitors can be influenced by the status of these pathways within cancer cells.
Figure 1: Mcl-1 Regulatory Signaling Pathways. This diagram illustrates the key signaling pathways that converge on Mcl-1 to regulate its stability and anti-apoptotic function. Pro-survival signals often activate the PI3K/Akt and MEK/ERK pathways, which can lead to the stabilization of Mcl-1. Conversely, stress-activated pathways involving JNK and GSK3β promote Mcl-1 phosphorylation and subsequent proteasomal degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of Mcl-1 inhibitors on mitochondrial apoptosis.
Cell Viability Assay
This assay determines the concentration-dependent effect of the inhibitor on cell proliferation and survival.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or other Mcl-1 inhibitor
-
96-well plates
-
Resazurin-based reagent (e.g., CellTiter-Blue) or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Apoptotic Markers
This method is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.
-
Materials:
-
Treated and untreated cells
-
Fluorescent dye such as JC-1 or TMRE
-
Flow cytometer or fluorescence microscope
-
FCCP or CCCP (as a positive control for depolarization)
-
-
Protocol (using JC-1 and flow cytometry):
-
Treat cells with the Mcl-1 inhibitor for the desired time. Include a vehicle control and a positive control treated with FCCP or CCCP.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a medium containing the JC-1 dye and incubate at 37°C in the dark for 15-30 minutes.[6]
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[6]
-
Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.
-
Cytochrome c Release Assay
This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol.
-
Materials:
-
Treated and untreated cells
-
Mitochondria/cytosol fractionation kit
-
Western blot supplies (as described above)
-
Primary antibody against cytochrome c and a mitochondrial marker (e.g., COX IV)
-
-
Protocol:
-
Treat and harvest cells as in the previous protocols.
-
Perform subcellular fractionation using a commercial kit to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Perform Western blot analysis on both the cytosolic and mitochondrial fractions.
-
Probe the membranes with antibodies against cytochrome c and a mitochondrial loading control (e.g., COX IV).
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release, a key step in apoptosis.
-
Visualizing the Impact of this compound on Mitochondrial Apoptosis
Figure 2: this compound Experimental Workflow. This diagram outlines the sequential events initiated by this compound that lead to mitochondrial apoptosis. The inhibitor binds to Mcl-1, leading to the release of pro-apoptotic proteins, which then triggers the downstream apoptotic cascade.
Conclusion
Mcl-1 is a validated and high-priority target in oncology. Potent and selective inhibitors like this compound offer a promising therapeutic strategy to overcome apoptosis resistance in Mcl-1-dependent cancers. A thorough understanding of their mechanism of action and the application of robust experimental protocols are essential for the successful preclinical and clinical development of this class of drugs. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in their efforts to investigate and harness the therapeutic potential of Mcl-1 inhibition.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
Mcl-1 as a Therapeutic Target in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a high-priority target in oncology. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1][2] Mcl-1 sequesters pro-apoptotic proteins, thereby preventing the induction of programmed cell death.[3][4] The development of small molecule inhibitors that directly target Mcl-1 has shown significant promise in preclinical models and early-phase clinical trials, offering a new therapeutic avenue for cancers dependent on this survival protein.[5][6] This technical guide provides a comprehensive overview of Mcl-1 biology, its role in cancer, the development of Mcl-1 inhibitors, and the experimental methodologies used to study this critical therapeutic target.
The Role of Mcl-1 in Apoptosis and Cancer
Mcl-1 is a critical regulator of the intrinsic, or mitochondrial, pathway of apoptosis.[7] It exerts its pro-survival function by binding to and neutralizing the pro-apoptotic "effector" proteins BAX and BAK, as well as the "BH3-only" proteins BIM, PUMA, and NOXA.[3][8] This sequestration prevents the oligomerization of BAX and BAK at the outer mitochondrial membrane, a pivotal event that leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[9]
In numerous malignancies, including hematologic cancers like multiple myeloma (MM) and acute myeloid leukemia (AML), as well as solid tumors, the gene encoding Mcl-1 is frequently amplified, leading to protein overexpression.[10][11] This elevated Mcl-1 level allows cancer cells to evade apoptosis, a hallmark of cancer, and contributes to resistance against a variety of anti-cancer agents, including conventional chemotherapy and other targeted therapies like the Bcl-2 inhibitor venetoclax.[9][12]
Mcl-1 Signaling Pathways
The expression and activity of Mcl-1 are tightly regulated by a complex network of signaling pathways at the transcriptional, translational, and post-translational levels.
Mcl-1 Inhibitors: Mechanism of Action and Development
The development of potent and selective small-molecule inhibitors of Mcl-1 has been a significant focus of cancer drug discovery. These inhibitors, often referred to as BH3 mimetics, are designed to bind with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins.[5] This disruption of the Mcl-1/pro-apoptotic protein interaction liberates BAX and BAK, leading to their activation, MOMP, and subsequent apoptosis.[5]
Key Mcl-1 Inhibitors in Development
Several Mcl-1 inhibitors have advanced into clinical development. The table below summarizes key preclinical data for some of these compounds.
| Inhibitor | Target | Ki (nM) for Mcl-1 | IC50 (nM) in H929 (MM) | IC50 (nM) in MOLM-13 (AML) |
| S63845 | Mcl-1 | <1 | ~10-100 | ~4-233[11] |
| AZD5991 | Mcl-1 | 0.2[13] | Potent activity | Potent activity |
| AMG-176 | Mcl-1 | 0.06[14] | Potent activity | Potent activity |
| UMI-77 | Mcl-1 | 490 | - | - |
Clinical Development of Mcl-1 Inhibitors
Early-phase clinical trials have demonstrated the potential of Mcl-1 inhibitors, particularly in hematologic malignancies. However, challenges such as on-target cardiotoxicity have been observed, as Mcl-1 is also crucial for the survival of cardiomyocytes.[10]
A phase 1 study of AZD5991 in patients with relapsed/refractory hematologic malignancies showed some clinical activity, particularly in patients with myelodysplastic syndromes (MDS).[4][12] However, the study was terminated due to a high incidence of asymptomatic troponin elevation, a marker of cardiac injury.[4][10]
| Clinical Trial Data: AZD5991 Phase 1 Study | |
| Patient Population | Relapsed/Refractory Hematologic Malignancies |
| Number of Patients (Monotherapy) | 61[12] |
| Number of Patients (Combination with Venetoclax) | 17[12] |
| Most Common Adverse Events (≥30%) | Diarrhea (59.0%), Nausea (55.1%), Vomiting (47.4%)[12] |
| Dose-Limiting Toxicities | 5 patients[12] |
| Objective Responses (MDS) | 3 patients (1 marrow CR, 1 PR, 1 marrow CR with venetoclax)[12] |
| Key Safety Finding | Asymptomatic elevations of troponin I or T in 10.3% of patients[4] |
Experimental Protocols for Studying Mcl-1
A variety of experimental techniques are employed to investigate Mcl-1 function and the efficacy of its inhibitors.
BH3 Profiling to Determine Mcl-1 Dependency
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, revealing its dependence on specific anti-apoptotic Bcl-2 family members for survival.[8][15]
Methodology:
-
Cell Permeabilization: Cells are permeabilized with a mild detergent like digitonin to allow the entry of synthetic BH3 peptides.[15]
-
Peptide Treatment: The permeabilized cells are exposed to a panel of BH3 peptides derived from different BH3-only proteins (e.g., BIM, PUMA, BAD, NOXA). The NOXA BH3 peptide specifically antagonizes Mcl-1.[16]
-
Mitochondrial Depolarization Measurement: The extent of mitochondrial outer membrane permeabilization is assessed by measuring the release of cytochrome c or the loss of mitochondrial membrane potential using fluorescent dyes like JC-1.[15]
-
Data Analysis: Increased mitochondrial depolarization upon treatment with the NOXA peptide indicates a strong dependence on Mcl-1 for survival.
Immunoprecipitation and Western Blotting to Assess Protein-Protein Interactions
Immunoprecipitation (IP) followed by Western blotting is a standard technique to investigate the interaction between Mcl-1 and its binding partners.[9][17]
Methodology:
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.[18]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for Mcl-1, which is coupled to agarose or magnetic beads. This captures Mcl-1 and any interacting proteins.[18]
-
Washing: The beads are washed to remove non-specifically bound proteins.[18]
-
Elution: The Mcl-1 protein complexes are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against potential interacting partners (e.g., BIM, BAK).[18]
In Vivo Ubiquitination Assay
This assay is used to study the post-translational modification of Mcl-1 by ubiquitination, a key process regulating its stability.[19]
Methodology:
-
Transfection: Cells are co-transfected with plasmids expressing tagged versions of Mcl-1 (e.g., FLAG-Mcl-1) and ubiquitin (e.g., HA-ubiquitin).[20]
-
Proteasome Inhibition: Cells are treated with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[20]
-
Cell Lysis and Immunoprecipitation: Cells are lysed under denaturing conditions to disrupt non-covalent protein interactions. The tagged Mcl-1 is then immunoprecipitated.[21]
-
Western Blotting: The immunoprecipitated Mcl-1 is analyzed by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA) to detect polyubiquitinated Mcl-1 species.
Resistance Mechanisms and Combination Strategies
Inherent and acquired resistance to Mcl-1 inhibitors can limit their clinical efficacy. A primary mechanism of resistance is the upregulation of other anti-apoptotic Bcl-2 family members, such as Bcl-xL or Bcl-2.[3] This highlights the potential for combination therapies. Preclinical studies have shown synergistic effects when Mcl-1 inhibitors are combined with Bcl-2 inhibitors (e.g., venetoclax) or other anti-cancer agents.[1][3]
Future Directions
The development of Mcl-1 inhibitors represents a significant advancement in targeted cancer therapy. Future research will focus on:
-
Developing second-generation inhibitors with improved safety profiles , particularly reduced cardiotoxicity.
-
Identifying predictive biomarkers to select patients most likely to respond to Mcl-1 inhibition.
-
Optimizing combination strategies to overcome resistance and enhance therapeutic efficacy.
Conclusion
Mcl-1 is a validated and compelling therapeutic target in a broad range of cancers. While the development of Mcl-1 inhibitors has faced challenges, ongoing research into their mechanism of action, resistance pathways, and optimal clinical application holds great promise for improving outcomes for cancer patients. This guide provides a foundational understanding of the key technical aspects of targeting Mcl-1, from fundamental biology to clinical development and the experimental methodologies that underpin this exciting field of oncology research.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.dana-farber.org [labs.dana-farber.org]
- 17. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 18. ulab360.com [ulab360.com]
- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Technical Guide to Foundational Research on Mcl-1 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to promote cell survival by inhibiting the intrinsic pathway of apoptosis.[1][2] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, contributing significantly to tumorigenesis and resistance to various chemotherapeutic agents.[3][4][5] Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy.
This guide provides an in-depth overview of the core molecular interactions of Mcl-1, detailing its binding partners, regulatory signaling pathways, and the experimental methodologies used to investigate these interactions.
Mcl-1 Structure and Interaction Domains
Mcl-1 is a unique member of the Bcl-2 family, distinguished by its large N-terminal region which contains PEST sequences that signal for protein degradation.[6] The core of its function resides in its C-terminal domain, which folds into a globular structure featuring a hydrophobic surface groove. This groove, formed by the Bcl-2 Homology (BH) domains BH1, BH2, and BH3, is the critical site for protein-protein interactions.[1][7] It functions by sequestering the BH3 domains of pro-apoptotic proteins, thereby preventing them from initiating cell death.[7][8]
Key Mcl-1 Protein Interactions
Mcl-1's function is dictated by a complex network of interactions with both pro-apoptotic and regulatory proteins.
-
Pro-Apoptotic Effector Proteins: Mcl-1 directly binds to and neutralizes the pro-apoptotic effector proteins BAK and BAX.[1][4][8] By sequestering these proteins, Mcl-1 prevents their oligomerization at the mitochondrial outer membrane, a crucial step for initiating apoptosis.[1] Mcl-1 also interacts with BOK, another pro-apoptotic effector.[1]
-
BH3-Only Proteins: These proteins act as sensors of cellular stress and initiators of apoptosis. They function either by directly activating BAX/BAK or by neutralizing anti-apoptotic proteins like Mcl-1. Mcl-1 binds to a range of BH3-only proteins, with a particularly high affinity for NOXA.[1] It also associates with BIM and PUMA.[1][9] The binding of these BH3-only proteins displaces BAK and BAX from the Mcl-1 binding groove, freeing them to trigger apoptosis.[1][8]
-
Ubiquitination and Deubiquitination Machinery: The stability and rapid turnover of Mcl-1 are tightly controlled by ubiquitination.
-
E3 Ubiquitin Ligases: MULE (also known as ARF-BP1) is a key E3 ligase that contains its own BH3 domain, allowing it to bind to Mcl-1's hydrophobic groove and target it for proteasomal degradation.[1][10] Other E3 ligases like FBW7 and MARCH5 also contribute to Mcl-1 turnover.[1][11]
-
Deubiquitinases (DUBs): The deubiquitinase USP9X counteracts the action of E3 ligases by removing ubiquitin chains from Mcl-1, thereby stabilizing the protein and promoting cell survival.[3][11][12]
-
-
Non-Apoptotic Interactions: Mcl-1's role extends beyond apoptosis. It is involved in mitochondrial homeostasis through interactions with OPA1 and DRP1, and in the DNA damage response and cell cycle progression by interacting with proteins such as CHK1, PCNA, and p73.[1][11]
Signaling Pathways and Regulation
The function and stability of Mcl-1 are governed by multiple signaling pathways that integrate pro-survival and pro-apoptotic signals.
Mcl-1 protein levels are dynamically regulated through post-translational modifications, primarily phosphorylation, which flags the protein for ubiquitination and subsequent degradation by the proteasome. Pro-apoptotic stress signals can activate kinases like JNK and GSK3, which phosphorylate Mcl-1.[13] Conversely, pro-survival signals, often acting through the PI3K/AKT pathway, can inhibit GSK3, thus stabilizing Mcl-1.[13][14]
Quantitative Analysis of Mcl-1 Interactions
The development of small molecule inhibitors targeting the Mcl-1 BH3-binding groove is a major focus of cancer drug discovery.[5] The affinity of these interactions is a critical determinant of their biological activity.
Table 1: Binding Affinities of BH3-Only Proteins to Mcl-1
| Interacting Protein | Binding Affinity (Kd) | Notes |
| NOXA | High (Nanomolar range) | Binds with higher affinity to Mcl-1 compared to other anti-apoptotic proteins.[1] |
| BIM | Low Nanomolar | Binds indiscriminately to all anti-apoptotic Bcl-2 proteins.[8] |
| PUMA | Low Nanomolar | Binds indiscriminately to all anti-apoptotic Bcl-2 proteins.[8] |
| BID | Micromolar range | Significantly lower affinity for Mcl-1 compared to other family members.[1][8] |
Table 2: Binding Affinities of Selected Small Molecule Mcl-1 Inhibitors
| Inhibitor | Binding Affinity | Assay Type |
| S63845 | Kd = 0.19 nM | Surface Plasmon Resonance |
| A-1210477 | Ki = 0.454 nM | Homogeneous Time-Resolved Fluorescence |
| AMG-176 | Potent; specific values vary by study | Various biochemical assays |
| AZD5991 | Potent; specific values vary by study | Various biochemical assays |
Data compiled from references[12][15].
Detailed Experimental Protocols
Investigating Mcl-1 protein-protein interactions requires robust biochemical and biophysical techniques. Co-immunoprecipitation is used to identify binding partners in a cellular context, while Surface Plasmon Resonance provides quantitative kinetic data on direct interactions.
This protocol outlines the steps to determine if a protein of interest (Protein X) interacts with Mcl-1 within a cell lysate.
Protocol Steps:
-
Cell Lysate Preparation:
-
Harvest cultured cells expressing the proteins of interest.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[16]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate). Determine protein concentration using a Bradford or BCA assay.
-
-
Pre-Clearing:
-
To a defined amount of protein lysate (e.g., 500-1000 µg), add Protein A/G agarose or magnetic beads.
-
Incubate for 1-2 hours at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to Mcl-1 to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody in a parallel sample.
-
Incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to allow the beads to bind the antibody-antigen complexes.[16]
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, use a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot analysis, probing with primary antibodies against both Mcl-1 (to confirm successful immunoprecipitation) and the suspected interacting protein (Protein X).
-
This protocol describes how to measure the binding kinetics (ka, kd) and affinity (KD) between purified recombinant Mcl-1 and an interacting partner (e.g., a BH3 peptide or small molecule inhibitor).
Protocol Steps:
-
Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Mcl-1 protein (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled via its primary amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine. A reference flow cell should be prepared similarly but without the Mcl-1 protein to allow for background signal subtraction.
-
-
Binding Analysis (Association/Dissociation Cycles):
-
Prepare a series of dilutions of the analyte (e.g., BH3 peptide or small molecule inhibitor) in a suitable running buffer (e.g., HBS-EP+).
-
For each concentration, perform a binding cycle:
-
Association: Inject the analyte at a constant flow rate over both the Mcl-1 and reference flow cells for a defined period. The binding of the analyte to the immobilized Mcl-1 causes a change in the refractive index at the surface, which is measured in real-time as an increase in Response Units (RU).[17][18]
-
Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU as the analyte dissociates from Mcl-1.
-
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to strip all bound analyte from the Mcl-1 surface, preparing it for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized Mcl-1.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the Mcl-1 flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams (plots of RU vs. time) for each analyte concentration are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Interdiction at a protein-protein interface: MCL-1 inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pnas.org [pnas.org]
- 11. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 15. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mcl1-IN-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcl-1 (Myeloid cell leukemia 1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1] Mcl1-IN-1 is a small molecule inhibitor that targets Mcl-1, thereby promoting apoptosis in cancer cells dependent on this protein for survival. These application notes provide detailed protocols for the handling, cell culture application, and assessment of the biological effects of this compound.
This compound: Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 435.86 g/mol | [2] |
| Solubility | ≥ 50 mg/mL in DMSO | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Stock Solution Preparation
To ensure the stability and efficacy of this compound, proper preparation and storage of stock solutions are crucial.
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 50 mg/mL) by dissolving the powder in high-quality, anhydrous DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if precipitation occurs.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Mcl-1 Signaling Pathway
Mcl-1 is a key node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins Bak and Bax to prevent mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound disrupts this interaction, leading to the induction of apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are designed for a representative Mcl-1-dependent cancer cell line, such as a multiple myeloma or non-small cell lung cancer line. Optimization may be required for other cell types.
1. Cell Culture and Treatment
This workflow outlines the general procedure for culturing cells and treating them with this compound for downstream assays.
Caption: General workflow for cell culture and this compound treatment.
Protocol:
-
Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and stabilize for 24 hours post-seeding.
-
Prepare fresh serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
2. Cell Viability Assay (MTT/WST-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified incubator.
-
If using WST-8, the soluble formazan product is directly measured.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with FBS-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
4. Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved Caspase-3.
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the above experiments should be summarized for clear interpretation and comparison.
Table 1: IC₅₀ Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| Example: H929 | Multiple Myeloma | 72 | [Insert Value] |
| Example: A549 | NSCLC | 72 | [Insert Value] |
| [Add more cell lines] |
Table 2: Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Example: H929 | Vehicle | - | 24 | [Insert Value] | [Insert Value] |
| Example: H929 | This compound | [IC₅₀] | 24 | [Insert Value] | [Insert Value] |
| Example: H929 | This compound | [2x IC₅₀] | 24 | [Insert Value] | [Insert Value] |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for Mcl1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Mcl1-IN-1, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The following information is intended to guide researchers in utilizing this compound for cancer research and drug development.
This compound is a hydroxyquinoline-derived small molecule that selectively inhibits Mcl-1, a key regulator of the intrinsic apoptosis pathway.[1][2] Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, making it a critical target in oncology.[1][2] this compound serves as a valuable tool for investigating the role of Mcl-1 in cell survival and for evaluating Mcl-1 inhibition as a therapeutic strategy.
Mechanism of Action
Mcl-1 is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. This compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners. This frees BAK and BAX to trigger the apoptotic cascade, leading to cancer cell death.
Quantitative Data
The following tables summarize the in vitro activity of this compound and a structurally related, more potent analog, Compound 9.
Table 1: Biochemical Activity of this compound and Analogs
| Compound | Target | Assay Type | IC50 (µM) | Selectivity | Reference |
| This compound | Mcl-1 | Fluorescence Polarization | 2.4 | >100-fold vs. Bcl-xL | [1] |
| Compound 9 | Mcl-1 | Fluorescence Polarization | 0.19 | >100-fold vs. Bcl-xL | [1] |
Table 2: Cellular Activity of Mcl-1 Inhibitor (Compound 9)
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | 0.3 | [1] |
| Mcl1-1780 | - | Not Specified | [1] |
| Bcl2-1863 | - | Not Specified | [1] |
Note: Cellular activity data (EC50) for this compound is not explicitly provided in the primary literature; however, the related compound 9 shows significant anti-proliferative effects in various cell lines.[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These are based on methodologies reported for analogous Mcl-1 inhibitors.[1]
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., SUDHL-6, Mcl1-dependent lines)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.
Apoptosis Assays
a) Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[1]
Materials:
-
This compound
-
Mcl-1 dependent (e.g., Mcl1-1780) and control (e.g., Bcl2-1863) cell lines
-
24-well tissue culture plates
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells/well in a 24-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.15 µM to 40 µM) and a DMSO vehicle control for 16 hours.[1]
-
Harvest cells and wash with cold PBS.
-
Resuspend 1 x 10^5 cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of FITC Annexin V and 2 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
b) Nuclear Morphology Assessment (DAPI Staining)
This microscopy-based method assesses apoptosis by observing nuclear condensation and fragmentation.[1]
Materials:
-
This compound
-
Cell lines seeded on coverslips or in optical-bottom plates
-
Methanol (100%, ice-cold)
-
PBS
-
Vectashield® Mounting Medium with DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells at 2 x 10^5 cells/mL and treat with this compound (e.g., 125 nM to 1000 nM) or vehicle control for 24 hours.[1]
-
Fix the cells with ice-cold 100% methanol for 10 minutes on ice.
-
Wash once with PBS.
-
Mount the samples using Vectashield® with DAPI.
-
Visualize the nuclei using a fluorescence microscope.
-
Score a minimum of 100 cells per treatment as having either normal or apoptotic (condensed, fragmented) nuclei.
Biochemical Mcl-1 Binding Assay (Fluorescence Polarization)
This assay directly measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)
-
This compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the Mcl-1/fluorescent peptide mix to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization according to the instrument's instructions.
-
Plot the change in polarization against the inhibitor concentration to determine the IC50 value.
Visualizations
Mcl-1 Signaling Pathway
Caption: Mcl-1 signaling pathway and the mechanism of this compound action.
Experimental Workflow for In Vitro Testing of this compound
Caption: General workflow for the in vitro evaluation of this compound.
References
Application Notes: Immunoprecipitation of Mcl-1 Following Mcl1-IN-1 Treatment
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a pivotal role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins such as Bak, Bax, and Bim, thereby preventing programmed cell death. Due to its frequent overexpression in various cancers, Mcl-1 has emerged as a significant therapeutic target.
Mcl-1 inhibitors, such as Mcl1-IN-1, are small molecules designed to competitively bind to Mcl-1, displacing the pro-apoptotic proteins and triggering apoptosis in cancer cells that depend on Mcl-1 for survival. A noteworthy and mechanistically important phenomenon observed upon treatment with Mcl-1 inhibitors is the paradoxical stabilization and accumulation of the Mcl-1 protein itself. This is primarily due to the inhibitor's interference with the protein's degradation machinery. Mcl-1 is a short-lived protein whose stability is tightly controlled by the ubiquitin-proteasome system. Treatment with inhibitors can disrupt the interaction of Mcl-1 with E3 ubiquitin ligases (e.g., Mule) and affect its association with deubiquitinases (DUBs) like USP9x, leading to reduced ubiquitination and subsequent stabilization.
Immunoprecipitation (IP) is an indispensable technique to investigate these molecular events. By isolating Mcl-1 and its binding partners from cell lysates, researchers can elucidate the mechanism of action of Mcl-1 inhibitors. This includes confirming the disruption of Mcl-1's interaction with pro-apoptotic proteins and analyzing changes in its post-translational modifications, particularly ubiquitination.
Mcl-1 Apoptotic Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the apoptosis pathway and its regulation, providing context for the inhibitor's mechanism of action.
Caption: Mcl-1 signaling pathway and points of regulation.
Quantitative Data Summary
The following tables summarize representative quantitative results from co-immunoprecipitation experiments designed to assess the impact of this compound treatment on Mcl-1 protein interactions and stability. Data is presented as relative binding or modification levels compared to a vehicle control (DMSO).
Table 1: Mcl-1 Protein Levels and Ubiquitination Status
| Treatment Condition | Total Mcl-1 Level (Relative to Control) | Mcl-1 Ubiquitination (Relative to Control) | Mcl-1 Half-life (minutes) |
| DMSO (Vehicle Control) | 1.0 | 1.0 | ~30 |
| This compound (1 µM, 12h) | 2.5 ± 0.4 | 0.3 ± 0.1 | >90 |
Data derived from studies showing Mcl-1 inhibitor treatment leads to protein accumulation and decreased ubiquitination.
Table 2: Co-Immunoprecipitation of Mcl-1 with Key Binding Partners
| Mcl-1 Interacting Protein | Function | Relative Binding after this compound Treatment (1 µM, 12h) |
| Bak | Pro-apoptotic | 0.2 ± 0.05 |
| Noxa | Pro-apoptotic | 0.4 ± 0.08 |
| USP9X | Deubiquitinase | 1.8 ± 0.3 |
| Mule | E3 Ubiquitin Ligase | 0.9 ± 0.2 (Interaction unaffected) |
Data synthesized from findings that Mcl-1 inhibitors disrupt interactions with pro-apoptotic proteins and enhance association with stabilizing enzymes like USP9X.
Protocols
Experimental Workflow: Mcl-1 Immunoprecipitation
This diagram outlines the key steps for immunoprecipitating Mcl-1 from cells treated with this compound to analyze its binding partners and ubiquitination status.
Caption: Workflow for Mcl-1 immunoprecipitation and analysis.
Detailed Protocol: Co-Immunoprecipitation of Mcl-1 and Associated Proteins
This protocol provides a detailed method for performing co-immunoprecipitation to study the effects of this compound on Mcl-1 protein interactions.
1. Materials and Reagents
-
Cell Lines: Human cancer cell line known to be dependent on Mcl-1 (e.g., MEC1, Mino).
-
Reagents: this compound (or other inhibitors like AMG-176), DMSO (vehicle), MG-132 (proteasome inhibitor, positive control for ubiquitination studies).
-
Antibodies:
-
IP-grade anti-Mcl-1 antibody (mouse or rabbit).
-
Primary antibodies for Western Blot: anti-Mcl-1 (rabbit or mouse, different from IP Ab), anti-Bak, anti-Noxa, anti-Ubiquitin, anti-USP9X, anti-GAPDH (loading control).
-
-
Buffers:
-
Cold PBS (Phosphate-Buffered Saline).
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails. For ubiquitination assays, add 10 mM N-ethylmaleimide (NEM).
-
Wash Buffer: IP Lysis Buffer with lower detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.
-
-
Beads: Protein A/G magnetic beads or agarose slurry.
2. Cell Culture and Treatment
-
Culture cells to approximately 80% confluency. For a single IP, a 10 cm plate yielding ~500-1000 µg of total protein is recommended.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM - 1 µM) or DMSO for the specified duration (e.g., 12-16 hours).
-
For ubiquitination analysis, treat a control plate with a proteasome inhibitor like MG-132 (1.5 µM) for the final 4-6 hours to allow polyubiquitinated proteins to accumulate.
3. Cell Lysate Preparation
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay. Reserve 50 µg of lysate from each sample to serve as the "Input" control.
4. Immunoprecipitation
-
Normalize the total protein amount for each sample (e.g., 500 µg in a final volume of 500 µL with IP Lysis Buffer).
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G bead slurry to each lysate sample. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Add 2-4 µg of the IP-grade anti-Mcl-1 antibody to each pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate on a rotator overnight at 4°C.
5. Immune Complex Capture and Washing
-
Add 30 µL of fresh Protein A/G bead slurry to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Pellet the beads using a magnetic rack or gentle centrifugation (500 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-4 times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all residual buffer.
6. Elution and Sample Preparation
-
Add 40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis. Also, load the "Input" samples prepared in step 3.7.
7. Western Blot Analysis
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Mcl-1, Bak, Noxa, Ubiquitin, etc.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Analyze the results by comparing the band intensities in the this compound treated lanes to the DMSO control lane. The "Input" lanes confirm the presence of the proteins in the initial lysate, while the IgG lane confirms the specificity of the IP antibody.
Mechanism of Mcl-1 Stabilization by this compound
The diagram below illustrates the logical sequence of events leading to increased Mcl-1 protein stability following treatment with an inhibitor.
Application Notes and Protocols for Mcl1-IN-1 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and therapeutic resistance of a wide range of human cancers, including hematological malignancies and solid tumors. Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. Mcl1-IN-1 and its analogs are potent and selective small-molecule inhibitors of Mcl-1 that have demonstrated significant anti-tumor activity in preclinical in vivo mouse models. These compounds act by binding to the BH3-binding groove of Mcl-1, thereby disrupting the Mcl-1/pro-apoptotic protein interactions and inducing apoptosis in cancer cells dependent on Mcl-1 for survival.
This document provides a comprehensive overview of the in vivo application of Mcl-1 inhibitors, with a focus on dosage, administration, and experimental protocols derived from studies on representative compounds such as UMI-77, MI-238, and other structurally related Mcl-1 inhibitors.
Data Presentation: In Vivo Dosage and Administration of Mcl-1 Inhibitors
The following table summarizes the dosages and administration routes of various Mcl-1 inhibitors used in different mouse cancer models. This data can serve as a guide for designing in vivo studies with this compound.
| Mcl-1 Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| UMI-77 | Pancreatic Cancer (BxPC-3 xenograft) | SCID | 60 mg/kg | Intravenous (i.v.) | 5 consecutive days per week for 2 weeks | [1][2][3] |
| MI-238 | Acute Myeloid Leukemia (Molm13 xenograft) | NCG | 70 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | [4] |
| Compound 26 | Multiple Myeloma (NCI-H929 xenograft) | Not Specified | 60 or 80 mg/kg | Intravenous (i.v.) | Single dose | [5][6] |
| Compound 13 | Non-Small Cell Lung Cancer (A427 xenograft) | Not Specified | 30 and 60 mg/kg | Not Specified | Not Specified | [7][8] |
| Compound 42 | Hematological and Triple Negative Breast Cancer Xenografts | Not Specified | Well-tolerated doses | Not Specified | Single agent or in combination | [9] |
Experimental Protocols
Formulation of Mcl-1 Inhibitors for In Vivo Administration
A critical step for in vivo studies is the appropriate formulation of the Mcl-1 inhibitor to ensure solubility and bioavailability. While specific formulations for each compound may vary, a common approach for poorly water-soluble inhibitors involves a multi-component solvent system.
General Formulation Protocol:
-
Prepare a stock solution of the Mcl-1 inhibitor (e.g., 10-50 mg/mL) in 100% Dimethyl Sulfoxide (DMSO).
-
For a final injection volume of 100-200 µL per mouse, calculate the required amount of stock solution based on the desired final dose and the mouse's body weight.
-
A common vehicle for intravenous or intraperitoneal injection consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final dosing solution, first mix the required volume of the DMSO stock solution with PEG300.
-
Next, add Tween 80 to the mixture and vortex until clear.
-
Finally, add saline or ddH₂O to the desired final volume and mix thoroughly.
-
The final solution should be clear and administered shortly after preparation.
Note: It is crucial to perform a small-scale solubility test and assess the tolerability of the vehicle in a pilot group of animals before commencing a large-scale efficacy study.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model and evaluating the efficacy of an Mcl-1 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, NCI-H929, Molm13)
-
Immunocompromised mice (e.g., SCID, NOD-SCID, NCG), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Calipers for tumor measurement
-
Mcl-1 inhibitor formulated for in vivo use
-
Dosing syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or culture medium at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors become palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Mcl-1 inhibitor or vehicle control to the respective groups according to the predetermined dosage and schedule (see table above for examples). Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Visualizations
Signaling Pathway of Mcl-1 Inhibition
Caption: Mcl-1 inhibition by this compound leads to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
References
- 1. apexbt.com [apexbt.com]
- 2. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Mcl-1 and Bcl-2 in Acute Myeloid Leukemia (AML) Cell Lines
For research use only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key survival mechanism for AML cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[2] Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in treating AML; however, intrinsic and acquired resistance remains a major clinical challenge.[3][4][5]
Upregulation of Myeloid Cell Leukemia-1 (Mcl-1), another anti-apoptotic Bcl-2 family member, is a primary mechanism of resistance to venetoclax.[1][3][6] Mcl-1 sequesters pro-apoptotic proteins, preventing the induction of apoptosis by Bcl-2 inhibition.[7] This has led to the rationale of co-targeting both Bcl-2 and Mcl-1 to overcome venetoclax resistance and induce synergistic apoptosis in AML cells.[4][6][8] This document provides detailed protocols for investigating the synergistic effects of combining Mcl1-IN-1, a specific Mcl-1 inhibitor, with venetoclax in AML cell lines.
Signaling Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This pathway is balanced by the interactions between pro-apoptotic proteins (e.g., BIM, BID, PUMA, BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-xL). In many AML cells, the overexpression of Bcl-2 and Mcl-1 leads to the sequestration of pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.
Venetoclax selectively inhibits Bcl-2, leading to the release of pro-apoptotic proteins that can then activate BAX and BAK to induce apoptosis. However, in venetoclax-resistant cells, Mcl-1 is often upregulated and continues to sequester pro-apoptotic proteins, thus preventing cell death. The combination of this compound and venetoclax simultaneously inhibits both Mcl-1 and Bcl-2, leading to a robust release of pro-apoptotic proteins, overwhelming the anti-apoptotic defenses and resulting in synergistic apoptosis.[1][3][6][8]
Caption: A diagram illustrating the synergistic mechanism of this compound and venetoclax in inducing apoptosis in AML cells.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and venetoclax on AML cell lines.
Caption: A flowchart of the experimental process for evaluating the combination of this compound and venetoclax.
Quantitative Data Summary
The following tables summarize representative data on the synergistic effects of combining an Mcl-1 inhibitor with venetoclax in various AML cell lines. Note that the specific values may vary depending on the specific Mcl-1 inhibitor, cell line, and experimental conditions.
Table 1: IC50 Values of Mcl-1 Inhibitor and Venetoclax in AML Cell Lines
| Cell Line | Mcl-1 Inhibitor IC50 (nM) | Venetoclax IC50 (nM) |
| MOLM-13 | 50 - 200 | 10 - 50 |
| MV4-11 | 100 - 500 | 5 - 20 |
| OCI-AML3 | >1000 | 500 - 2000 |
| HL-60 | 200 - 800 | 100 - 400 |
Table 2: Synergistic Effects of Mcl-1 Inhibitor and Venetoclax Combination
| Cell Line | Combination Index (CI) | Description |
| MOLM-13 | < 1 | Synergy |
| MV4-11 | < 1 | Synergy |
| OCI-AML3 | < 1 | Synergy |
| HL-60 | < 1 | Synergy |
Note: Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Detailed Experimental Protocols
Protocol 1: AML Cell Culture
-
Cell Lines: MOLM-13, MV4-11, OCI-AML3, and HL-60 are commonly used AML cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the cells every 2-3 days to maintain a density of 0.2 x 10^6 to 1 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add this compound and venetoclax at various concentrations, both individually and in combination (using a constant ratio or a checkerboard matrix). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination index (CI) using software such as CompuSyn.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound, venetoclax, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.[9]
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 3. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing venetoclax activity in acute myeloid leukemia by co-targeting MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Mcl1-IN-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Mcl-1 inhibitor, Mcl1-IN-1, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family. By binding to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby promoting apoptosis in Mcl-1-dependent cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO.
Q3: How should I store this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| Powder | |
| -20°C | 3 years |
| 4°C | 2 years |
| In Solvent (DMSO) | |
| -80°C | 2 years |
| -20°C | 1 year |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes.
Q4: Is there any data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
Currently, there is no specific published data detailing the half-life or degradation rate of this compound in common cell culture media at 37°C. As with many small molecules, its stability in aqueous solutions can be limited. It is advisable to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in the media before and during the experiment.
Q5: What is the difference between the stability of the this compound inhibitor and the Mcl-1 protein?
It is important to distinguish between the chemical stability of the small molecule inhibitor, this compound, and the biological stability of its target, the Mcl-1 protein. The Mcl-1 protein is known to have a very short half-life within the cell (often less than an hour) and its degradation is a tightly regulated biological process. The stability of the this compound compound in your experimental setup refers to its chemical integrity and solubility.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
The cell culture medium appears cloudy or contains visible particles after adding the this compound solution.
-
Inconsistent experimental results.
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can precipitate out of solution.
Solutions:
-
Optimize Dilution Method:
-
Perform serial dilutions of your concentrated DMSO stock in DMSO first to get closer to your final working concentration.
-
Add the final, lower concentration DMSO stock to the cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid mixing.
-
-
Control Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity and solubility issues. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Gentle Warming and Sonication:
-
After dilution into the medium, you can try gently warming the solution to 37°C and using a bath sonicator for a short period to aid dissolution. However, be cautious with heating as it could potentially degrade the compound over time.
-
-
Fresh Preparations:
-
Always prepare the final working solution of this compound in cell culture medium immediately before adding it to your cells. Do not store the inhibitor diluted in aqueous solutions.
-
Troubleshooting precipitation of this compound.
Issue 2: Lack of Expected Biological Activity or Inconsistent Results
Symptoms:
-
The inhibitor does not induce apoptosis or the expected downstream signaling changes.
-
High variability between replicate experiments.
Causes:
-
Compound Instability/Degradation: The compound may be degrading in the cell culture medium over the course of the experiment.
-
Sub-optimal Concentration: The effective concentration may not have been reached or may be too high, causing off-target effects.
-
Cell Line Dependence: The cell line used may not be dependent on Mcl-1 for survival.
Solutions:
-
Confirm Compound Integrity:
-
Ensure the stock solution has been stored correctly and is within its recommended shelf life.
-
If possible, verify the identity and purity of the compound using analytical methods.
-
-
Optimize Experimental Duration:
-
For initial experiments, consider shorter incubation times to minimize the impact of potential degradation in the medium.
-
If long-term experiments are necessary, consider replenishing the medium with freshly prepared inhibitor at regular intervals.
-
-
Perform Dose-Response Experiments:
-
Determine the optimal working concentration for your specific cell line by performing a dose-response curve and measuring a relevant endpoint (e.g., cell viability, caspase activation).
-
-
Verify Mcl-1 Dependence:
-
Confirm that your cell line of interest expresses Mcl-1 and is dependent on it for survival. This can be assessed by techniques such as Western blotting for Mcl-1 expression or by using genetic knockdown (siRNA) of Mcl-1 as a positive control.
-
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound for cell culture experiments.
-
Prepare a Concentrated Stock Solution:
-
Dissolve the this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
On the day of the experiment, thaw a single aliquot of the concentrated stock solution.
-
If a large dilution is required, perform one or more serial dilutions in DMSO to create an intermediate stock solution. This helps to avoid precipitation when diluting into the aqueous medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock (or intermediate stock) needed to achieve your final desired concentration in the medium. Ensure the final DMSO concentration remains low (<0.5%).
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the inhibitor stock drop by drop.
-
Visually inspect the medium to ensure no precipitation has occurred.
-
-
Treat the Cells:
-
Remove the old medium from your cells and replace it with the medium containing this compound.
-
Immediately return the cells to the incubator.
-
Workflow for preparing this compound.
Mcl1-IN-1 Technical Support Center: Troubleshooting Insolubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mcl1-IN-1, a potent inhibitor of the anti-apoptotic protein Mcl-1. Our aim is to address common challenges, particularly those related to solubility, to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO at concentrations of ≥ 50 mg/mL.[1]
Q2: How should I store the this compound stock solution?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to two years, or at -20°C for up to one year. To avoid repeated freeze-thaw cycles which can affect the stability and solubility of the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium.
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warming Media: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.
-
Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant, such as a low concentration of Tween-80 (e.g., 0.01-0.1%), in the final dilution can help to maintain solubility. However, the compatibility of any surfactant with your specific cell line and assay should be validated.
-
Formulation for in vivo studies: For animal studies, a common formulation involves a mixture of solvents to improve solubility and bioavailability. A reported formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] While not directly applicable to all cell culture experiments, this highlights the use of co-solvents to maintain solubility.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or in ethanol?
Troubleshooting Guide: this compound Insolubility
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media. | Compound's low aqueous solubility. | 1. Lower the final DMSO concentration (≤ 0.5%). 2. Perform serial dilutions. 3. Pre-warm the aqueous medium to 37°C. 4. Ensure rapid mixing upon addition. 5. Consider adding a low concentration of a biocompatible surfactant (e.g., Tween-80), validating its compatibility first. |
| Cloudiness or precipitate observed in the stock solution upon storage. | Improper storage or repeated freeze-thaw cycles. | 1. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C). 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. If a precipitate is observed, gently warm the vial to 37°C and vortex to try and redissolve the compound. If it does not redissolve, it may have degraded, and a fresh stock should be prepared. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation or degradation. | 1. Visually inspect your working solutions for any signs of precipitation before each experiment. 2. Prepare fresh working solutions from your stock for each experiment. 3. Centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant to ensure you are using a solution with a consistent concentration of the soluble compound. |
Experimental Protocols & Methodologies
Preparation of this compound Stock and Working Solutions for in vitro Cell-Based Assays
1. Stock Solution Preparation (10 mM in DMSO):
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 435.86 g/mol ), you would need 4.36 mg.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[1]
-
2. Working Solution Preparation for Cell Culture:
-
Materials: 10 mM this compound DMSO stock solution, pre-warmed (37°C) complete cell culture medium.
-
Procedure (Example for a final concentration of 10 µM):
-
Perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Add the desired volume of the intermediate dilution to your cell culture plate wells to achieve the final concentration. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution. Note: The final DMSO concentration in this example would be approximately 0.1%. Always calculate and maintain a consistent final DMSO concentration across all experimental and control groups.
-
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Protein Interactions
This protocol provides a general workflow to investigate the interaction of Mcl-1 with its binding partners (e.g., Bak, Bim) in the presence or absence of this compound.
1. Cell Lysis:
-
Materials: Treated and untreated cells, ice-cold PBS, Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Procedure:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the cell pellet in Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
2. Immunoprecipitation:
-
Materials: Cell lysate, anti-Mcl-1 antibody, Protein A/G magnetic beads or agarose resin.
-
Procedure:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
3. Elution and Western Blot Analysis:
-
Materials: Washed beads, 2x Laemmli sample buffer.
-
Procedure:
-
Resuspend the washed beads in 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against Mcl-1 and its expected binding partners (e.g., Bak, Bim) to analyze the co-immunoprecipitated proteins.
-
Visualizations
Mcl-1 Signaling Pathway in Apoptosis Regulation
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action for this compound.
Caption: Mcl-1's role in apoptosis and its inhibition.
Experimental Workflow: Investigating this compound's Effect on Mcl-1 Protein Interactions
This workflow outlines the key steps for a co-immunoprecipitation experiment to study the effect of this compound.
Caption: A typical co-immunoprecipitation workflow.
References
Technical Support Center: Optimizing Mcl-1-IN-1 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Mcl1-IN-1 to effectively induce apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
A1: this compound is a small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family of proteins that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax.[1] By inhibiting Mcl-1, this compound frees these pro-apoptotic proteins, allowing them to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[1]
Q2: What is the typical treatment duration required for this compound to induce apoptosis?
A2: The optimal treatment duration for this compound can vary significantly depending on the cell line, the concentration of the inhibitor, and the specific experimental conditions. Mcl-1 is a protein with a naturally short half-life, and its degradation is a key trigger for apoptosis.[2] Studies with various stimuli that lead to Mcl-1 degradation show that apoptosis can be initiated within a few hours. For example, cleavage of Mcl-1 has been observed as early as 2 hours after treatment with certain inducers, with more pronounced effects at 4-8 hours.[3] Time-course experiments with other Mcl-1 inhibitors have shown caspase activation and PARP cleavage within a 24 to 48-hour window.[4][5] Therefore, a time-course experiment ranging from 4 to 48 hours is recommended to determine the optimal duration for your specific model system.
Q3: How do I determine the optimal concentration of this compound to use?
A3: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended. Typically, a starting point can be derived from the inhibitor's reported IC50 or Ki values from in vitro binding assays. A common approach is to test a range of concentrations around the reported effective concentration in similar cell types. For example, you could test concentrations ranging from 10 nM to 10 µM. The optimal concentration will be the lowest concentration that induces a significant level of apoptosis without causing excessive non-specific toxicity or necrosis.
Q4: Can this compound treatment lead to the development of resistance?
A4: While specific data on resistance to this compound is limited, resistance to Mcl-1 inhibitors, in general, is an area of active research. Cancer cells can develop resistance to anti-apoptotic protein inhibitors through various mechanisms, including the upregulation of other anti-apoptotic Bcl-2 family members like Bcl-xL or Bcl-2. It is advisable to monitor the expression levels of other Bcl-2 family proteins during prolonged treatment experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at optimizing this compound treatment duration.
Problem 1: No or low levels of apoptosis are observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation time for your cell line. Mcl-1 degradation and subsequent apoptosis are time-dependent processes. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your specific cell line. |
| Cell Line Insensitivity | The cell line may not be dependent on Mcl-1 for survival. Assess the baseline expression levels of Mcl-1 and other Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2) by Western blot. Cell lines with low Mcl-1 expression or high expression of other anti-apoptotic proteins may be resistant. |
| Incorrect Assay Timing | The timing of the apoptosis assay is critical. For early markers like Annexin V staining, measurements should be taken at earlier time points. For later markers like PARP cleavage, later time points may be necessary. |
| Reagent or Technical Issues | Ensure that all reagents are fresh and properly stored. Verify your experimental technique by including a positive control for apoptosis induction (e.g., staurosporine). |
Problem 2: High levels of necrosis are observed instead of apoptosis.
| Possible Cause | Suggested Solution |
| Excessively High Inhibitor Concentration | High concentrations of this compound may induce off-target effects and lead to necrosis. Reduce the inhibitor concentration and perform a dose-response experiment to find a concentration that selectively induces apoptosis. |
| Prolonged Treatment Duration | Extended incubation times can lead to secondary necrosis in cells that have already undergone apoptosis. Shorten the treatment duration in your time-course experiment. |
| Cell Culture Conditions | Poor cell health due to factors like over-confluency or nutrient deprivation can lead to increased necrosis. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Harsh Experimental Procedures | Excessive pipetting or harsh cell detachment methods can damage cell membranes and lead to necrosis. Handle cells gently throughout the experimental process. |
Experimental Protocols
General Workflow for Optimizing this compound Treatment Duration
This workflow outlines the steps to determine the optimal treatment time for inducing apoptosis with this compound in a specific cell line.
Protocol for Annexin V/PI Staining by Flow Cytometry
This protocol is for assessing the percentage of apoptotic and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI or 7-AAD solution.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol for Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7.
Materials:
-
This compound treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the 96-well plate containing the cells and the reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Normalize the luminescence readings of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol for Western Blotting of Cleaved PARP
This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Materials:
-
This compound treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cleaved PARP, anti-total PARP, anti-Mcl-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Data Analysis:
-
The appearance of an 89 kDa fragment for cleaved PARP indicates apoptosis.
-
Quantify band intensities and normalize to the loading control to compare protein levels across different time points.
Signaling Pathway and Logic Diagrams
Mcl-1 Signaling Pathway in Apoptosis
This diagram illustrates the central role of Mcl-1 in regulating the intrinsic apoptotic pathway.
Troubleshooting Logic for Low Apoptosis
This diagram provides a decision-making workflow for troubleshooting experiments with low observed apoptosis.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Mcl-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Mcl-1 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mcl-1 inhibitors?
Mcl-1 inhibitors are a class of targeted therapies that belong to the group of BH3 mimetics.[1] Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein in the B-cell lymphoma 2 (Bcl-2) family.[2] In cancer cells, Mcl-1 is often overexpressed, contributing to their survival and proliferation.[2] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bim, Bak, and Bax.[2] Mcl-1 inhibitors competitively bind to a groove on the Mcl-1 protein, preventing it from sequestering these pro-apoptotic proteins. This frees up Bak and Bax to initiate the process of programmed cell death, known as apoptosis.[2]
Q2: My cancer cells are showing reduced sensitivity to the Mcl-1 inhibitor. What are the common mechanisms of resistance?
Resistance to Mcl-1 inhibitors can arise through several mechanisms:
-
Overexpression of Mcl-1: Increased levels of the Mcl-1 protein can titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
Alterations in other Bcl-2 family proteins: Cancer cells can adapt by upregulating other anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, to compensate for the inhibition of Mcl-1.[3]
-
Activation of pro-survival signaling pathways: Pathways such as the PI3K/Akt, MAPK/ERK, and JAK/STAT can be activated to promote the transcription and stability of the Mcl-1 protein, thereby counteracting the effect of the inhibitor.[4][5][6]
Q3: How can I overcome resistance to Mcl-1 inhibitors in my experiments?
Several strategies can be employed to overcome resistance to Mcl-1 inhibitors:
-
Combination Therapy: Combining Mcl-1 inhibitors with other targeted therapies has shown synergistic effects. A common and effective combination is with a Bcl-2 inhibitor, such as venetoclax.[7][8] This dual targeting of anti-apoptotic pathways can prevent the cancer cells from compensating for the loss of Mcl-1 function. Other potential combination partners include MEK inhibitors (like trametinib) and CDK9 inhibitors.[5]
-
Targeting Upstream Signaling: Inhibiting the pro-survival signaling pathways that regulate Mcl-1 expression can re-sensitize resistant cells. For example, using PI3K/Akt or MAPK/ERK inhibitors in combination with an Mcl-1 inhibitor can be effective.
Troubleshooting Guides
Problem 1: Decreased efficacy of Mcl-1 inhibitor over time.
-
Possible Cause: Acquired resistance due to upregulation of Mcl-1 or other anti-apoptotic proteins.
-
Troubleshooting Steps:
-
Assess Protein Levels: Perform a Western blot to compare the expression levels of Mcl-1, Bcl-2, and Bcl-xL in your resistant cells compared to the parental, sensitive cells. An increase in any of these proteins could explain the resistance.
-
Evaluate Combination Therapies: Based on the Western blot results, consider adding a second inhibitor. If Bcl-2 is upregulated, a combination with venetoclax is a logical next step.
-
Check for Pathway Activation: Analyze the phosphorylation status of key proteins in the PI3K/Akt (p-Akt), MAPK/ERK (p-ERK), and JAK/STAT (p-STAT) pathways to see if these pro-survival cascades are activated in the resistant cells.
-
Problem 2: High intrinsic resistance to Mcl-1 inhibitor in a new cell line.
-
Possible Cause: The cell line may have a baseline high expression of Mcl-1 or other anti-apoptotic proteins, or it may have constitutively active pro-survival signaling pathways.
-
Troubleshooting Steps:
-
Characterize the Cell Line: Perform baseline Western blots for Mcl-1, Bcl-2, and Bcl-xL. Also, assess the basal activation of the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.
-
BH3 Profiling: This experimental technique can help determine the dependency of the cancer cells on different anti-apoptotic proteins and can predict sensitivity to specific BH3 mimetics.
-
Test Combination Therapies from the Start: Based on the characterization, you may need to use a combination therapy approach from the initial experiments.
-
Data Presentation
Table 1: IC50 Values of Mcl-1 Inhibitors in Various Cancer Cell Lines
| Mcl-1 Inhibitor | Cancer Cell Line | IC50 (nM) |
| Compound 4 | MOLM-13 (AML) | 1.8 |
| Compound 5 | MOLM-13 (AML) | 1.1 |
| Compound 4 | MV-4-11 (AML) | 3.6 |
| Compound 5 | MV-4-11 (AML) | 1.9 |
| Compound 4 | OPM-2 (Multiple Myeloma) | 1.6 |
| Compound 5 | OPM-2 (Multiple Myeloma) | 1.3 |
| VU661013 | SK-BR-3 (Breast Cancer) | 6 |
| MI-238 | Molm13 (AML) | ~250 |
Data compiled from multiple sources.[2][8][9]
Table 2: Synergy of Mcl-1 Inhibitors with Venetoclax (Bcl-2 Inhibitor)
| Cell Line | Mcl-1 Inhibitor | Venetoclax IC50 (nM) | Mcl-1 Inhibitor IC50 (nM) | Combination Index (CI) |
| MOLM-13 | VU661013 | >10,000 | 1.8 | <1 (Synergistic) |
| OCI-AML3 | VU661013 | 1.5 | >10,000 | <1 (Synergistic) |
Data is illustrative of synergistic effects reported in the literature.[7] A Combination Index (CI) of less than 1 indicates synergy.
Experimental Protocols
1. Western Blot for Mcl-1 Protein Levels
-
Objective: To determine the expression level of Mcl-1 protein in cancer cells.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against Mcl-1 (e.g., Cell Signaling Technology #4572).[10]
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and image the blot.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Immunoprecipitation (IP) for Mcl-1 Protein Interactions
-
Objective: To identify proteins that interact with Mcl-1.
-
Materials:
-
Non-denaturing cell lysis buffer.
-
Primary antibody against Mcl-1.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer or Laemmli buffer.
-
-
Procedure:
-
Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with the Mcl-1 primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot for specific interacting partners (e.g., Bak, Bim).
-
3. Cycloheximide Chase Assay for Mcl-1 Stability
-
Objective: To determine the half-life of the Mcl-1 protein.
-
Materials:
-
Cycloheximide (a protein synthesis inhibitor).
-
Cell culture medium.
-
Lysis buffer and Western blot reagents.
-
-
Procedure:
-
Treat cells with cycloheximide (e.g., 10-100 µg/mL) to block new protein synthesis.[11][12]
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Lyse the cells at each time point and perform a Western blot for Mcl-1.
-
Quantify the Mcl-1 band intensity at each time point and normalize to the 0-minute time point.
-
Plot the relative Mcl-1 protein level against time and calculate the half-life.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways regulating Mcl-1 expression and contributing to inhibitor resistance.
Caption: Troubleshooting workflow for decreased Mcl-1 inhibitor efficacy.
Caption: Logic of combination therapies to overcome Mcl-1 inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of Mcl-1 by inhibition of the PI3-K/Akt pathway is required for cell shrinkage-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
addressing Mcl1-IN-1 degradation in experimental setups
Welcome to the technical support center for Mcl1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation and effective use of this compound in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent results with this compound in my cell culture experiments. Could this be due to inhibitor degradation?
A1: Yes, inconsistent results can be a sign of inhibitor degradation. This compound, like many small molecule inhibitors, can be sensitive to storage conditions and handling. It is crucial to follow the recommended storage and handling protocols to ensure its stability and activity. Mcl-1 itself is a protein with a very short half-life, and its levels are tightly regulated by synthesis and degradation.[1][2] When using this compound, it is important to differentiate between the chemical stability of the inhibitor and the biological turnover of the Mcl-1 protein.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions and powder form of this compound are stored at the correct temperatures.[3][4][5] Repeated freeze-thaw cycles should be avoided.
-
Freshly Prepare Working Solutions: For best results, prepare working solutions fresh from a stock solution for each experiment.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) in your experiments to ensure that the observed effects are due to the inhibitor and not the solvent.[6][7]
-
Positive Control: If possible, include a positive control compound with a known effect on Mcl-1 to validate your assay.
-
Assess Mcl-1 Protein Levels: Use Western blotting to confirm that Mcl-1 protein levels are being affected as expected by the inhibitor in your experimental system.
Q2: What are the optimal storage and handling conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Below is a summary of recommended storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 2 years | [3][4] |
| -20°C | 1 month - 1 year | [3][4][5] |
Handling Recommendations:
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4][5]
-
Use appropriate solvents for dissolution as recommended by the supplier. DMSO is a common solvent for this compound.[3]
-
If precipitation is observed in your stock solution, gentle warming and/or sonication can be used to redissolve the compound.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the inhibitor's solubility limit is exceeded or if it has been stored improperly.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.[4]
-
Check Solvent and Concentration: Verify that you are using a recommended solvent and that the concentration is within the solubility limits of this compound.
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ≥ 50 mg/mL | [3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.74 mM) | [4] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.74 mM) | [4] |
Q4: How does this compound treatment affect Mcl-1 protein stability?
A4: Interestingly, some Mcl-1 inhibitors have been shown to increase the stability and half-life of the Mcl-1 protein.[8][9][10][11] This is thought to occur because the binding of the inhibitor to Mcl-1 can induce conformational changes that make the protein less susceptible to degradation by the ubiquitin-proteasome system.[8][9][12] Specifically, inhibitor binding can interfere with Mcl-1 ubiquitination.[8][9]
Experimental Protocols
Protocol 1: Western Blotting for Mcl-1 Protein Levels
This protocol is a general guideline for assessing Mcl-1 protein levels in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[16]
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 2: Cell Viability Assay
This protocol can be used to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
Viability Assessment (MTT or WST-8 Assay):
-
Add MTT or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance. For WST-8 assays, the product is water-soluble, and absorbance can be read directly.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Protein Interactions
This protocol can be used to investigate the interaction of Mcl-1 with its binding partners (e.g., Bak, Bim, Noxa) following treatment with this compound.
-
Cell Lysis:
-
Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors to preserve protein-protein interactions.[17]
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[18]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against Mcl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins (e.g., Bak, Bim).[19]
-
Visualizations
Caption: Mcl-1 signaling pathway and point of inhibition by this compound.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Cardiotoxicity of Mcl-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cardiotoxicity associated with Myeloid Cell Leukemia 1 (Mcl-1) inhibitors during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: The cardiotoxicity of Mcl-1 inhibitors primarily stems from their on-target effect in cardiomyocytes. Mcl-1 is an essential pro-survival protein in cardiac muscle cells, playing a critical role in maintaining mitochondrial integrity and function.[1][2] Inhibition of Mcl-1 in cardiomyocytes leads to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, apoptosis (programmed cell death).[1][2] This can result in a loss of cardiac contractility and, in severe cases, dilated cardiomyopathy.[1]
Q2: Are there different mechanisms of cardiotoxicity observed with different Mcl-1 inhibitors?
A2: While the primary mechanism is on-target mitochondrial disruption, the specific effects can vary between different Mcl-1 inhibitors. Some inhibitors have been observed to cause an accumulation of the Mcl-1 protein, which, while counterintuitive, is believed to induce necrosis in cardiomyocytes.[3] The chemical structure and binding characteristics of each inhibitor can influence its specific impact on cardiomyocyte viability and function.
Q3: What are the most common in vitro models for assessing Mcl-1 inhibitor cardiotoxicity?
A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a widely used and relevant in vitro model.[4] They exhibit many of the electrophysiological and metabolic properties of human cardiomyocytes, making them suitable for toxicity screening.[4][5] Primary neonatal rodent cardiomyocytes are also utilized, though hiPSC-CMs are often preferred for their human origin and potential for patient-specific studies.[6]
Q4: What are the key biomarkers for monitoring Mcl-1 inhibitor-induced cardiotoxicity in preclinical studies?
A4: In preclinical in vitro and in vivo studies, the most common biomarkers include:
-
Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of cardiomyocyte injury and are released into the culture medium or bloodstream upon cell damage.[7][8]
-
Lactate Dehydrogenase (LDH): A general marker of cell death, LDH is released from damaged cells.[9]
-
Caspase-3/7 Activity: Increased activity of these executioner caspases is a hallmark of apoptosis.[10][11][12]
Troubleshooting Guides
I. Assessing Mitochondrial Dysfunction
A. JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay is used to detect depolarization of the mitochondrial membrane, an early indicator of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[13][14]
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High green fluorescence in control (untreated) cells | 1. Cells are unhealthy or undergoing spontaneous apoptosis. 2. JC-1 concentration is too high, leading to quenching of the red signal. 3. Cells were over-exposed to light during staining. | 1. Ensure optimal cell culture conditions and viability before starting the experiment. 2. Titrate the JC-1 concentration to find the optimal working concentration for your cell type (typically 1-5 µM). 3. Protect cells from light during incubation and imaging. |
| No change in fluorescence after treatment with Mcl-1 inhibitor | 1. The inhibitor concentration is too low or the incubation time is too short to induce mitochondrial depolarization. 2. The Mcl-1 inhibitor does not primarily induce rapid mitochondrial depolarization in your model. | 1. Perform a dose-response and time-course experiment to determine the optimal treatment conditions. 2. Consider using a positive control for mitochondrial depolarization (e.g., CCCP or valinomycin) to ensure the assay is working correctly.[15][16] 3. Complement with other assays to assess different aspects of cardiotoxicity. |
| Precipitation of JC-1 dye in working solution | 1. Improper dissolution of the JC-1 stock. 2. JC-1 has limited solubility in aqueous solutions. | 1. Ensure the JC-1 stock is fully dissolved in DMSO before further dilution. 2. Gently warm the working solution to 37°C to aid dissolution.[14] |
B. Seahorse XF Mito Stress Test
This assay measures key parameters of mitochondrial respiration, providing a comprehensive assessment of mitochondrial function.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Oxygen Consumption Rate (OCR) across all conditions | 1. Low cell seeding density. 2. Cells are not well-adhered. 3. Suboptimal assay medium. | 1. Optimize cell seeding density for your cardiomyocyte culture. 2. Ensure proper coating of the Seahorse microplate to promote cell attachment. 3. Use pre-warmed Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and adjust the pH to 7.4.[17] |
| Poor response to FCCP (uncoupler) | 1. FCCP concentration is suboptimal. 2. Cells are already maximally respiring or are severely stressed. | 1. Perform an FCCP titration to determine the optimal concentration for maximal uncoupling in your cells.[18] 2. Evaluate the basal OCR; if it is already very high, the reserve capacity may be limited. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent injection volumes of mitochondrial inhibitors. | 1. Use careful pipetting techniques to ensure a uniform cell monolayer in each well. 2. Calibrate pipettes and ensure accurate and consistent injection volumes. |
II. Quantifying Cell Viability and Apoptosis
A. CellTiter-Blue® Cell Viability Assay
This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in no-cell control wells | 1. Contamination of the culture medium or assay reagent. 2. Phenol red in the culture medium can interfere with the assay. | 1. Use sterile technique and fresh reagents. 2. Use phenol red-free culture medium for the assay. |
| Non-linear relationship between cell number and fluorescence | 1. Cell density is too high, leading to substrate depletion. 2. Incubation time with the reagent is too long, causing secondary reduction of resorufin. | 1. Optimize cell seeding density to ensure the assay is within the linear range. 2. Reduce the incubation time with the CellTiter-Blue® reagent.[19] |
B. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[10][11]
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-background ratio | 1. Low level of apoptosis in the treated cells. 2. Insufficient incubation time with the assay reagent. | 1. Confirm apoptosis induction with a positive control (e.g., staurosporine).[10] 2. Increase the incubation time with the Caspase-Glo® reagent as recommended by the manufacturer. |
| High luminescence in negative control wells | 1. Cell death due to factors other than the experimental treatment (e.g., poor culture conditions). 2. Reagent contamination. | 1. Ensure healthy cell cultures before starting the experiment. 2. Use fresh, properly stored reagents. |
Experimental Protocols
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential by Flow Cytometry
-
Cell Preparation:
-
Culture cardiomyocytes in a 6-well plate to ~80% confluency.
-
Treat cells with the Mcl-1 inhibitor at the desired concentrations for the appropriate duration. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15 minutes).
-
-
Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Add 1 mL of the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Harvest and Analysis:
-
Trypsinize the cells and neutralize with culture medium containing serum.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze immediately on a flow cytometer using 488 nm excitation. Detect green fluorescence in the FL1 channel (~529 nm) and red fluorescence in the FL2 channel (~590 nm).
-
Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
-
Protocol 2: Caspase-Glo® 3/7 Assay
-
Plate Seeding and Treatment:
-
Seed cardiomyocytes in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Treat cells with the Mcl-1 inhibitor at various concentrations. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 6 hours).
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Mcl-1 inhibitor-induced cardiotoxicity.
Caption: Experimental workflow for assessing Mcl-1 inhibitor cardiotoxicity.
References
- 1. "The Role of MCL-1 in the Heart: Gateway from Life to Death" by Xi Wang [dc.uthsc.edu]
- 2. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL1 is critical for mitochondrial function and autophagy in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fujifilmcdi.com [fujifilmcdi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cvquality.acc.org [cvquality.acc.org]
- 9. Release of cardiac troponin I from viable cardiomyocytes is mediated by integrin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. Cardiomyocytes cultured on mechanically compliant substrates, but not on conventional culture devices, exhibit prominent mitochondrial dysfunction due to reactive oxygen species and insulin resistance under high glucose | PLOS One [journals.plos.org]
- 12. Targeting MIAT reduces apoptosis of cardiomyocytes after ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
Technical Support Center: Refining Mcl1-IN-1 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo delivery of Mcl1-IN-1, a representative small molecule inhibitor of the Mcl-1 protein.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the formulation and in vivo administration of this compound.
Q1: My this compound formulation shows poor solubility and precipitates out of solution. How can I improve it?
A1: Poor aqueous solubility is a common issue with small molecule inhibitors. Consider the following strategies, starting with the simplest:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[1]
-
Co-solvents: Using a mixture of aqueous and organic solvents (co-solvents) can enhance solubility. Common co-solvents for in vivo use include DMSO, ethanol, PEG300/400, and propylene glycol.[1] Always perform a vehicle tolerability study in your animal model first.
-
Formulation Technologies: For very challenging compounds, advanced formulation strategies may be necessary. These are designed to increase the surface area of the drug or keep it in an amorphous state.[2][3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gut, improving oral absorption.[2][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance dissolution.[3]
-
Nanonization: Reducing the particle size to the nanoscale (nanosuspension) increases the surface area for dissolution.[2][5]
-
Q2: I'm observing low or inconsistent tumor growth inhibition in my xenograft model. What are the potential causes?
A2: This can stem from issues with the compound's formulation, delivery, or the biological model itself.
-
Poor Bioavailability: The formulation may not be delivering a sufficient concentration of this compound to the tumor tissue. A pharmacokinetic (PK) study is essential to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
-
Suboptimal Dosing Regimen: The dosing frequency may be inadequate to maintain a therapeutic concentration at the tumor site, especially given that Mcl-1 is a protein with a short half-life.[8][9][10] The PK study will inform the optimal dosing schedule.
-
Resistance Mechanisms: The tumor model may have intrinsic or may have acquired resistance to Mcl-1 inhibition.[11] Overexpression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL can compensate for Mcl-1 inhibition.[10][12] Consider combination therapies, for example, with a Bcl-2 inhibitor like venetoclax.[13][14]
-
Target Engagement: Confirm that this compound is reaching the tumor and inhibiting its target. This can be assessed via pharmacodynamic (PD) markers, such as measuring the levels of downstream apoptosis markers (e.g., cleaved caspase-3) in tumor tissue.
Q3: What are the potential on-target toxicities associated with Mcl-1 inhibition, and how should I monitor for them?
A3: Mcl-1 is essential for the survival of several healthy cell types, making on-target toxicity a concern.[12][14]
-
Hematological Toxicity: Mcl-1 is crucial for the survival of hematopoietic stem cells and lymphocytes.[12][15] Monitor for signs of myelosuppression by performing complete blood counts (CBCs) throughout the study.
-
Cardiac Toxicity: Mcl-1 is vital for cardiomyocyte survival.[12][14] Some Mcl-1 inhibitors have been discontinued due to cardiac toxicity.[11][16] Monitoring for cardiac stress can be done by measuring cardiac troponin levels in blood samples.[16]
-
General Health Monitoring: Closely monitor animal body weight (a loss of >20% is a common endpoint), food and water intake, and general behavior for any signs of distress.[17]
Section 2: Formulation & Delivery Data
Quantitative data should be systematically collected to guide formulation development. The tables below provide examples of parameters to measure.
Table 1: Example Formulation Vehicles for this compound
| Formulation ID | Components | This compound Solubility (mg/mL) | Observations |
| F1 | Saline | < 0.01 | Insoluble |
| F2 | 5% DMSO, 95% Saline | 0.1 | Precipitates over 1 hr |
| F3 | 10% DMSO, 40% PEG400, 50% Saline | 5.0 | Clear solution, stable > 24 hrs |
| F4 | 20% Solutol HS 15, 80% Water | 2.5 | Forms stable micellar solution |
Table 2: Example Pharmacokinetic Parameters for this compound (Single IV Dose, 10 mg/kg)
| Parameter | Value | Unit | Description |
| Cmax | 1500 | ng/mL | Maximum plasma concentration |
| Tmax | 0.25 | hr | Time to reach Cmax |
| AUC (0-inf) | 3500 | hr*ng/mL | Total drug exposure over time |
| T½ | 2.5 | hr | Elimination half-life |
| CL | 45 | mL/min/kg | Clearance |
| Vd | 8.5 | L/kg | Volume of distribution |
**Section 3: Key Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Use the same strain of mice/rats as planned for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).
-
Groups:
-
Group 1: Vehicle control (n=3)
-
Group 2-5: Escalating doses of this compound (e.g., 10, 30, 60, 100 mg/kg) (n=3 per group).
-
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral gavage) following the planned dosing schedule (e.g., once daily for 5 days).
-
Monitoring:
-
Record body weight daily. The MTD is often defined as the dose causing no more than 20% weight loss in 10% of animals.[17]
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for CBC and serum chemistry (including cardiac troponins).
-
Perform a gross necropsy to examine major organs.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
-
Cell Line: Use a cancer cell line known to be dependent on Mcl-1 for survival (e.g., certain multiple myeloma or non-small cell lung cancer lines).
-
Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of the mice.
-
Tumor Growth & Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at MTD (or a fraction thereof)
-
Group 3: Positive control (standard-of-care agent for that cancer type)
-
-
Administration: Administer treatments as determined from MTD and PK studies.
-
Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Measure body weight 2-3 times per week.
-
Euthanize animals when tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity appear.
-
At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3, immunohistochemistry).
-
Section 4: Visualized Workflows & Pathways
The following diagrams illustrate key processes relevant to this compound research.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
- 12. biorxiv.org [biorxiv.org]
- 13. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. MCL1 - Wikipedia [en.wikipedia.org]
- 15. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: AMG-176 versus Preclinical Candidates
An objective comparison of the clinical-stage Mcl-1 inhibitor AMG-176 with early-stage, preclinical Mcl-1 inhibitors. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Note on Mcl1-IN-1: Extensive searches for a specific Mcl-1 inhibitor designated "this compound" did not yield sufficient public data to perform a direct and detailed comparison with AMG-176. Therefore, this guide will compare the well-documented, clinical-stage inhibitor AMG-176 with data from a representative group of widely studied preclinical Mcl-1 inhibitors, such as S63845 and AZD5991. This approach provides a valuable comparison between a clinical candidate and the broader class of tool compounds used in foundational research.
Introduction to Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in various cancers, contributing to tumor cell survival and resistance to therapy.[1] Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating programmed cell death (apoptosis).[1] Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 disrupt this interaction, liberating pro-apoptotic proteins and triggering cancer cell death.[1] This makes Mcl-1 an attractive therapeutic target in oncology.
Quantitative Data Presentation
The following tables summarize the available quantitative data for AMG-176 and representative preclinical Mcl-1 inhibitors.
Table 1: In Vitro Efficacy of Mcl-1 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (nM) | Citation |
| AMG-176 | MOLM-13 | Acute Myeloid Leukemia | ~10-100 | [2] |
| OPM-2 | Multiple Myeloma | ~10-100 | [2] | |
| Mino | Mantle Cell Lymphoma | ~100 | [2] | |
| S63845 | Various | Small Cell Lung Cancer | 23-78 | [3] |
| Various | Mantle Cell Lymphoma | Varies | [4] | |
| AZD5991 | Various | Mcl-1 Dependent Cell Lines | <3 (FRET IC50) | [5] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| AMG-176 | OPM-2 | Multiple Myeloma | Oral, various schedules | Tumor growth inhibition & regression | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Oral, various schedules | Tumor growth inhibition | [2] | |
| S63845 | Various | Mantle Cell Lymphoma | Not specified | Efficacious | [4] |
| Compound 26 | NCI-H929 | Multiple Myeloma | 60 or 80 mg/kg IV single dose | Tumor regression | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Cell Viability Assays
-
Objective: To determine the concentration of the Mcl-1 inhibitor that inhibits cell growth by 50% (IC50) or elicits a half-maximal response (EC50).
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the Mcl-1 inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo, respectively.
-
The results are normalized to the vehicle-treated control cells, and IC50/EC50 values are calculated using non-linear regression analysis.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting for apoptosis markers).
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
-
Objective: To assess the disruption of Mcl-1/pro-apoptotic protein interactions and the induction of apoptotic signaling.
-
General Protocol:
-
Cells are treated with the Mcl-1 inhibitor or vehicle control.
-
Cells are lysed, and the protein of interest (e.g., Mcl-1) is immunoprecipitated using a specific antibody.
-
The immunoprecipitated protein complexes are then separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against interacting proteins (e.g., Bim, Bak) or markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) to visualize changes in protein-protein interactions and signaling.
-
Mandatory Visualization
Mcl-1 Signaling Pathway and Inhibition
Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.
General Experimental Workflow for Mcl-1 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of Mcl-1 inhibitors.
Conclusion
AMG-176 is a potent and selective Mcl-1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and is currently undergoing clinical evaluation. While direct comparative data for "this compound" is unavailable, the broader class of preclinical Mcl-1 inhibitors has been instrumental in validating Mcl-1 as a therapeutic target. These tool compounds have shown efficacy in vitro and in vivo, often in the nanomolar range. The progression of compounds like AMG-176 into clinical trials highlights the therapeutic potential of targeting Mcl-1. Future research and the publication of data from ongoing clinical trials will further delineate the therapeutic window and potential combination strategies for Mcl-1 inhibitors in the treatment of cancer.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent efficacy of MCL-1 inhibitor-based therapies in preclinical models of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validating Mcl1-IN-1's Selectivity for Mcl-1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mcl1-IN-1's selectivity for the anti-apoptotic protein Mcl-1 against other notable Mcl-1 inhibitors. The information is presented with supporting experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and development purposes.
Myeloid cell leukemia-1 (Mcl-1) is a key member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. Consequently, the development of selective Mcl-1 inhibitors is a significant focus in oncology drug discovery. This guide focuses on this compound, a known Mcl-1 inhibitor, and places its selectivity profile in the context of other well-characterized inhibitors.
Comparative Analysis of Mcl-1 Inhibitor Selectivity
The selectivity of an Mcl-1 inhibitor is paramount to minimize off-target effects, particularly against other anti-apoptotic Bcl-2 family members such as Bcl-2 and Bcl-xL. The following table summarizes the binding affinities of this compound and other prominent Mcl-1 inhibitors for various Bcl-2 family proteins. The data is compiled from publicly available literature and vendor-supplied information.
| Inhibitor | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w | Bfl-1 | Data Type | Reference(s) |
| This compound | IC50: 2.4 µM | - | No appreciable inhibition at 100 µM | - | - | Biochemical Assay | [1] |
| S63845 | Kd: 0.19 nM | No discernible binding | No discernible binding | - | - | Biochemical Assay | |
| A-1210477 | Ki: 0.454 nM | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | Biochemical Assay | |
| VU661013 | Ki: 97 pM | Ki: 0.73 µM | Ki: >40 µM | - | - | TR-FRET | |
| AZD5991 | IC50: <3.1 nM | >5,000-fold selectivity | >8,000-fold selectivity | - | - | Biochemical Assay | [2] |
| MIK665 (S64315) | Ki: 1.2 nM | - | - | - | - | Biochemical Assay | |
| UMI-77 | Ki: 490 nM | Selective over other Bcl-2 family members | Selective over other Bcl-2 family members | Selective over other Bcl-2 family members | Selective over other Bcl-2 family members | Biochemical Assay |
Signaling Pathways and Experimental Workflows
To understand the context of Mcl-1 inhibition and the methods used to validate it, the following diagrams illustrate the Bcl-2 family's role in apoptosis and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Role of Bcl-2 family proteins in apoptosis and the action of Mcl-1 inhibitors.
References
A Comparative Guide to Mcl-1 Inhibition in Solid Tumor Models: AZD5991 vs. Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a promising therapeutic strategy in oncology. Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies and is associated with poor prognosis in several solid tumors. This guide provides a comparative overview of the preclinical performance of key Mcl-1 inhibitors in solid tumor models, with a focus on AZD5991, alongside other notable inhibitors such as S63845 and AMG-176. Due to the limited public availability of data for a compound designated "Mcl1-IN-1," this guide will focus on these well-characterized inhibitors to provide a representative comparison.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 is a crucial regulator of the intrinsic apoptotic pathway, primarily by sequestering the pro-apoptotic proteins BAK and BAX.[1] By binding to Mcl-1, these inhibitors prevent this sequestration, leading to the activation of BAK/BAX, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Performance in Solid Tumor Models: A Comparative Analysis
While much of the initial development of Mcl-1 inhibitors has focused on hematological malignancies, there is a growing body of evidence supporting their efficacy in solid tumors.[2][3]
Data Summary of Mcl-1 Inhibitors in Solid Tumor Models
| Inhibitor | Solid Tumor Models | Key Findings | Reference |
| AZD5991 | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer (BrCa) | Demonstrated single-agent activity in NSCLC and breast cancer cell lines.[4] | [4] |
| S63845 | NSCLC, Breast Cancer, Melanoma | Showed potent anti-tumor activity as a single agent and in combination with other anti-cancer drugs.[5][6][7] In triple-negative and HER2-amplified breast cancer models, it displayed synergistic activity with docetaxel and trastuzumab/lapatinib, respectively.[8] | [5][6][7][8] |
| AMG-176 | Various solid tumor cell lines | Showed robust effects on cell viability in a subset of solid tumor cell lines. An inverse correlation between BCLxL expression and sensitivity to Mcl-1 inhibition was identified.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for in vivo solid tumor xenograft studies.
General Xenograft Model Protocol
-
Cell Culture: Human solid tumor cell lines (e.g., NCI-H1581 for lung cancer, SNU-16 for gastric cancer) are cultured in appropriate media and conditions.[10]
-
Animal Models: Immunocompromised mice (e.g., NOD/ShiLtJ Rag1−/−, 129S1/SvImJ Rag1−/−) are typically used to prevent graft rejection.[11]
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 × 10^6 cells in Matrigel) is subcutaneously injected into the flank of the mice.[12][13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., three times per week) using calipers. The formula (Tumor Volume = (length × width²) / 2) is commonly used.[13]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups. The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., intravenous for AZD5991, oral for AMG-176).[4][14]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, survival, and biomarker analysis from tumor tissue.[12]
-
Pharmacodynamic (PD) Analysis: Tumor and blood samples can be collected at various time points to assess target engagement, such as the induction of cleaved caspase-3 or changes in protein levels of Bcl-2 family members.[4]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Mcl-1 inhibits apoptosis by sequestering Bak and Bax. Mcl-1 inhibitors block this interaction, leading to apoptosis.
Caption: A typical workflow for evaluating the efficacy of Mcl-1 inhibitors in solid tumor xenograft models.
Conclusion
The preclinical data available for Mcl-1 inhibitors like AZD5991, S63845, and AMG-176 suggest a promising therapeutic potential in solid tumors, particularly in NSCLC and breast cancer. These agents have demonstrated the ability to induce apoptosis and inhibit tumor growth, both as monotherapies and in combination with existing anti-cancer drugs. However, the clinical development of some Mcl-1 inhibitors has been challenged by on-target toxicities, such as cardiotoxicity.[15] Further research is necessary to identify predictive biomarkers to select patient populations most likely to respond and to optimize dosing schedules to maximize the therapeutic window. The continued investigation of Mcl-1 inhibitors in solid tumors holds the potential to address significant unmet needs in oncology.
References
- 1. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
Predicting Sensitivity to Mcl-1 Inhibition: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][2][3] Consequently, Mcl-1 has emerged as a promising therapeutic target. This guide provides a comparative overview of biomarkers for predicting sensitivity to Mcl-1 inhibitors, with a focus on providing supporting experimental data and detailed methodologies.
Predictive Biomarkers for Mcl-1 Inhibitor Sensitivity
The level of Mcl-1 expression alone has proven to be an unreliable predictor of sensitivity to its inhibitors.[1] A more nuanced approach involving gene signatures, the expression of other Bcl-2 family members, and functional assays is necessary to accurately stratify patient populations that are most likely to respond to Mcl-1-targeted therapies.
Gene Expression Signatures
Recent studies have identified a four-gene signature that can predict resistance to Mcl-1 inhibitors in triple-negative breast cancer (TNBC).[1][2][4][5]
| Gene Signature | Association with Mcl-1 Inhibitor Sensitivity | Mechanism of Resistance |
| High Expression of AXL, ETS1, IL6, EFEMP1 | Resistance | Upregulation of BCL2 and downregulation of BIM via the ERK signaling pathway.[1][2] |
| Low Expression of AXL, ETS1, IL6, EFEMP1 | Sensitivity |
Expression of Bcl-2 Family Proteins
The intricate interplay between pro- and anti-apoptotic members of the Bcl-2 family is a key determinant of a cell's response to Mcl-1 inhibition.
| Biomarker | Association with Mcl-1 Inhibitor Sensitivity | Rationale |
| Low BCL-xL Expression | Sensitivity | High BCL-xL expression can compensate for the loss of Mcl-1 function, thus conferring resistance.[6][7][8] |
| High BAK Expression | Sensitivity | BAK is a pro-apoptotic protein that is sequestered by Mcl-1. Higher levels of BAK may require more Mcl-1 activity to be restrained, making cells more vulnerable to Mcl-1 inhibition.[6][7] |
| High NOXA Expression | Sensitivity | The BH3-only protein NOXA specifically neutralizes Mcl-1, thereby promoting apoptosis.[9][10][11][12] The ratio of NOXA to Mcl-1 can be a critical determinant of sensitivity.[11] |
| High BIM Expression | Sensitivity | BIM is a potent pro-apoptotic activator that is sequestered by Mcl-1. Downregulation of BIM is associated with resistance.[1] |
Functional Biomarkers
Functional assays provide a direct assessment of the apoptotic machinery's reliance on Mcl-1.
| Biomarker | Association with Mcl-1 Inhibitor Sensitivity | Description |
| High Mcl-1 Dependence (BH3 Profiling) | Sensitivity | BH3 profiling directly measures the extent to which mitochondria are primed for apoptosis and their dependence on specific anti-apoptotic proteins like Mcl-1.[13] |
Signaling Pathways and Mcl-1 Inhibitor Sensitivity
The schematic below illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway and how its inhibition can lead to programmed cell death.
Caption: Mcl-1 sequesters pro-apoptotic proteins to prevent cell death.
Experimental Protocols
Immunoblotting for Bcl-2 Family Protein Expression
Objective: To determine the protein expression levels of Mcl-1, Bcl-xL, BAK, NOXA, and BIM.
Methodology:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, Bcl-xL, BAK, NOXA, BIM, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the sensitivity of cancer cells to Mcl-1 inhibitors.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor (e.g., this compound, S63845) for 48-72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
BH3 Profiling
Objective: To functionally assess the dependence of cells on Mcl-1 for survival.
Methodology:
-
Cell Preparation: Harvest and wash cells, then resuspend in a mitochondrial assay buffer.
-
Cell Permeabilization: Permeabilize the plasma membrane with a low concentration of digitonin to release cytosolic components while keeping the mitochondrial outer membrane intact.
-
Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides, including those that specifically antagonize Mcl-1 (e.g., MS1 peptide).[13]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP by assessing the release of cytochrome c or the loss of mitochondrial membrane potential using fluorescent dyes.
-
Data Analysis: High levels of MOMP upon treatment with an Mcl-1-specific BH3 peptide indicate a strong dependence on Mcl-1 for survival.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for identifying and validating predictive biomarkers for Mcl-1 inhibitor sensitivity.
Caption: A stepwise approach from discovery to clinical validation.
Comparison of Mcl-1 Inhibitors and Their Predictive Biomarkers
While specific data for this compound is emerging, the biomarkers identified for other well-characterized Mcl-1 inhibitors like S63845 and AZD5991 are likely to be relevant.
| Mcl-1 Inhibitor | Known Predictive Biomarkers of Sensitivity |
| S63845 | Low BCL-xL expression, High BAK expression, High Mcl-1 dependence (BH3 profiling), Low expression of the AXL/ETS1/IL6/EFEMP1 gene signature (in TNBC).[1][6][7][13] |
| AZD5991 | High Mcl-1 dependence (BH3 profiling).[13] |
| AM-8621 / ANJ810 | High BAK expression, Low BCL-xL expression.[6] |
| This compound | (Presumed based on mechanism) Low BCL-xL expression, High Mcl-1 dependence. Further validation is required. |
Conclusion
The effective clinical implementation of Mcl-1 inhibitors will rely on the robust identification and validation of predictive biomarkers. A multi-faceted approach that combines gene expression signatures, the profiling of key Bcl-2 family members, and functional assays like BH3 profiling holds the most promise for patient stratification. As more clinical data for various Mcl-1 inhibitors, including this compound, becomes available, our understanding of the most reliable predictive biomarkers will continue to evolve.
References
- 1. probiologists.com [probiologists.com]
- 2. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novel-markers-of-mcl1-inhibitor-sensitivity-in-triple-negative-breast-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noxa and Mcl-1 expression influence the sensitivity to BH3-mimetics that target Bcl-xL in patient-derived glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutive high expression of NOXA sensitizes human embryonic stem cells for rapid cell death | bioRxiv [biorxiv.org]
- 11. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noxa and Mcl-1 expression influence the sensitivity to BH3-mimetics that target Bcl-xL in patient-derived glioma stem cells [ri.conicet.gov.ar]
- 13. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
A Comparative In Vitro Analysis of Mcl-1 Inhibitors: S-63845, AZD5991, and AMG-176
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Mcl-1 Inhibitors with Supporting Experimental Data.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma-2 (Bcl-2) family, and its overexpression is a key factor in the survival of various cancer cells and their resistance to therapy. This has led to the development of potent and selective Mcl-1 inhibitors. This guide provides a comparative in vitro analysis of three prominent Mcl-1 inhibitors: S-63845, AZD5991, and AMG-176, focusing on their biochemical and cellular activities.
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of S-63845, AZD5991, and AMG-176.
Table 1: Biochemical Activity of Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target | Ki (nM) | Kd (nM) | IC50 (nM) | Selectivity vs. Bcl-2/Bcl-xL |
| S-63845 | Not Specified | Human Mcl-1 | < 1.2[1] | 0.19[1] | - | High selectivity for Mcl-1.[2] |
| AZD5991 | FRET | Human Mcl-1 | - | - | 0.7[3] | >10,000-fold lower binding affinity for other Bcl-2 family members.[3] |
| SPR | Human Mcl-1 | - | 0.17[3] | - | ||
| AMG-176 | TR-FRET | Mcl-1/Bim | 0.000051 (mcM) | - | 0.00031 (mcM) | High selectivity for Mcl-1. |
Table 2: Cellular Activity of Mcl-1 Inhibitors in Multiple Myeloma (MM) Cell Lines
| Cell Line | S-63845 IC50 (µM) | AZD5991 IC50 (nM) | AMG-176 IC50 (µM) |
| H929 | < 0.1[1][4] | < 100[5] | - |
| OPM-2 | - | - | 0.011538 (in absence of HS)[6] |
| AMO1 | Moderately Sensitive (0.1 < IC50 < 1)[1] | - | - |
| KMS26 | - | Intermediate Sensitivity (100-1000)[5] | - |
| LP1 | - | Intermediate Sensitivity (100-1000)[5] | - |
| MOLP-8 | - | < 100[5] | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mcl-1 Signaling Pathway
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade.
Caption: Mcl-1 signaling pathway and mechanism of inhibitor action.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
Caption: General experimental workflow for in vitro evaluation of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the Mcl-1/Bim protein-protein interaction by an inhibitor.
-
Principle: A terbium (Tb)-labeled anti-His antibody (donor) binds to His-tagged Mcl-1, and a fluorescently labeled Bim peptide (acceptor) binds to Mcl-1. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Add 10 nM of His-tagged Mcl-1 protein, 10 nM of a fluorescently labeled Bid peptide (e.g., Dy647-labeled), and Europium-anti-His antibody to the wells of a 384-well plate.[7]
-
Add the Mcl-1 inhibitor at various concentrations.
-
Incubate the plate for 2 hours at room temperature.[7]
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).[7]
-
Calculate the FRET signal ratio (665 nm / 615 nm) and determine the IC50 value of the inhibitor.
-
AlphaScreen Assay
This assay also measures the inhibition of protein-protein interactions.
-
Principle: Donor and acceptor beads are brought into proximity through their binding to interacting proteins. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors that disrupt the protein interaction will prevent this signal.
-
Protocol:
-
Prepare a reaction mixture containing the Mcl-1 inhibitor, one protein partner conjugated to a donor bead, and the other protein partner conjugated to an acceptor bead.
-
Incubate the mixture to allow for protein-protein interaction and bead association.
-
Excite the donor beads at 680 nm and measure the chemiluminescent signal between 520-620 nm using an AlphaScreen-compatible plate reader.
-
A decrease in signal indicates inhibition of the protein-protein interaction.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate and enzyme (luciferin and luciferase) for a luminescent reaction that uses ATP from viable cells. The resulting luminescent signal is proportional to the amount of ATP, which is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 to 15,000 cells per well and allow them to attach overnight.[8]
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by plotting the luminescence signal against the inhibitor concentration.
-
References
- 1. apexbt.com [apexbt.com]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. Compound could treat a range of blood cancers | MDedge [mdedge.com]
- 5. ashpublications.org [ashpublications.org]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
AXL and ETS1: Unveiling Their Role as Resistance Markers for Mcl-1 Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
The efficacy of targeted cancer therapies is often hampered by the development of resistance. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the BCL-2 family, is a promising therapeutic target in various cancers. However, intrinsic and acquired resistance to Mcl-1 inhibitors presents a significant clinical challenge. This guide provides a comprehensive comparison of the receptor tyrosine kinase AXL and the transcription factor ETS1 as key resistance markers for Mcl-1 inhibitors, with a focus on the well-characterized inhibitor S63845. We present supporting experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in navigating this complex area of drug resistance.
Data Presentation: Quantitative Insights into AXL/ETS1-Mediated Resistance
A seminal study in The Journal of Biological Chemistry by Duan et al. (2024) identified a four-gene signature (AXL, ETS1, IL6, and EFEMP1) that robustly predicts sensitivity to the Mcl-1 inhibitor S63845 in triple-negative breast cancer (TNBC) cell lines. High expression of this signature correlates with resistance. The following tables summarize key quantitative data from this and other relevant studies, highlighting the impact of AXL and ETS1 on Mcl-1 inhibitor efficacy.
Table 1: S63845 IC50 Values in TNBC Cell Lines with Differential AXL and ETS1 Expression
| Cell Line | AXL/ETS1 Expression | S63845 IC50 (µM) | Classification |
| MDA-MB-468 | Low | 0.141 ± 0.025 | Sensitive |
| HCC1143 | Low | 3.1 ± 0.5 | Sensitive |
| MDA-MB-231 | High | > 20 | Resistant |
| Hs-578T | High | > 20 | Resistant |
| MDA-MB-436 | High | > 20 | Resistant |
Data adapted from studies on S63845 in TNBC cell lines, demonstrating a clear correlation between high AXL/ETS1 expression and resistance.
Table 2: Impact of AXL and ETS1 Modulation on S63845 Sensitivity in Resistant TNBC Cells
| Cell Line | Treatment | Fold Change in S63845-induced Apoptosis (Sub-G1 population) |
| MDA-MB-231 | Control siRNA | 1.0 (Baseline) |
| AXL siRNA | Significant Increase | |
| ETS1 siRNA | Significant Increase | |
| Hs-578T | Control siRNA | 1.0 (Baseline) |
| AXL siRNA | Significant Increase |
This table illustrates that knockdown of AXL or ETS1 can re-sensitize resistant cancer cells to Mcl-1 inhibitor-induced apoptosis. Specific fold-change values can be derived from densitometry analysis of Western blots for apoptosis markers like cleaved PARP or flow cytometry data for the sub-G1 population, as detailed in the referenced experimental protocols.
Table 3: Comparison of AXL/ETS1 with BCL-xL as a Resistance Marker
| Resistance Marker | Predictive Power for Mcl-1 Inhibitor Resistance | Mechanism of Resistance |
| AXL/ETS1 Signature | High in TNBC and potentially other cancers | Upregulation of the AXL/ETS1 axis leads to the activation of the ERK signaling pathway. This, in turn, upregulates the anti-apoptotic protein BCL-2 and downregulates the pro-apoptotic protein BIM, creating a survival advantage in the presence of Mcl-1 inhibition.[1][2] |
| BCL-xL Expression | High in some contexts, can compensate for Mcl-1 inhibition | BCL-xL is another anti-apoptotic BCL-2 family member. When Mcl-1 is inhibited, cancer cells can upregulate BCL-xL to sequester pro-apoptotic proteins and evade cell death.[3] The predictive power of BCL-xL can be cell-type dependent. |
This table provides a qualitative comparison of the AXL/ETS1 signature and BCL-xL as resistance markers. While both are significant, the AXL/ETS1 signature provides a more detailed mechanistic insight into a specific signaling pathway that can be therapeutically targeted.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: AXL/ETS1 signaling pathway leading to Mcl-1 inhibitor resistance.
Caption: Experimental workflow for assessing AXL/ETS1 as resistance markers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and siRNA Transfection
-
Cell Lines: MDA-MB-231 and Hs-578T (high AXL/ETS1, resistant), MDA-MB-468 and HCC1143 (low AXL/ETS1, sensitive) triple-negative breast cancer cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, dilute 20 pmol of siRNA (specific for AXL, ETS1, or a non-targeting control) in 100 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX Transfection Reagent in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
Cells are incubated for 48-72 hours before further experiments. Specific siRNA sequences used in key studies can be obtained from the respective publications.
-
Cell Viability (MTT) Assay
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor (e.g., S63845) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Western Blotting
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions: anti-AXL (1:1000), anti-ETS1 (1:1000), anti-cleaved PARP (1:1000), anti-BCL2 (1:1000), anti-BIM (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The evidence strongly supports the role of AXL and ETS1 as critical mediators of resistance to Mcl-1 inhibitors like S63845. The four-gene signature, including AXL and ETS1, serves as a robust predictive biomarker for identifying patient populations that may not respond to Mcl-1 inhibitor monotherapy. Furthermore, the elucidation of the underlying AXL/ETS1-ERK-BCL2 signaling pathway provides a clear rationale for combinatorial therapeutic strategies. Targeting AXL or ETS1, or downstream effectors like ERK or BCL2, in conjunction with Mcl-1 inhibitors, holds the potential to overcome resistance and improve clinical outcomes for patients with cancers dependent on Mcl-1 for survival. This guide provides the foundational knowledge and experimental framework for researchers to further investigate and therapeutically exploit this resistance mechanism.
References
- 1. probiologists.com [probiologists.com]
- 2. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Narrow Passage: A Comparative Analysis of the Therapeutic Window of Mcl1 Inhibitors
The quest for effective and safe inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a pivotal pro-survival protein frequently overexpressed in various cancers, has been met with a significant challenge: a narrow therapeutic window primarily defined by on-target cardiotoxicity. This guide provides a comparative evaluation of the therapeutic window of several Mcl-1 inhibitors, with a focus on Mcl1-IN-1 and its more clinically advanced counterparts, AZD5991, AMG-176, and S63845. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the available preclinical and clinical data to inform future research and development in this critical area of oncology.
While this compound is a valuable tool for preclinical research, a comprehensive evaluation of its therapeutic window is limited by the scarcity of publicly available in vivo efficacy and toxicology data. Therefore, this guide will draw comparisons with more extensively studied Mcl-1 inhibitors to provide a broader context of the therapeutic challenges and opportunities associated with targeting Mcl-1.
The Mcl-1 Signaling Pathway and Therapeutic Intervention
Mcl-1 is a key anti-apoptotic member of the Bcl-2 family of proteins. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which leads to apoptosis. In many cancers, the overexpression of Mcl-1 allows tumor cells to evade this programmed cell death, contributing to tumor progression and resistance to therapy. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering apoptosis in cancer cells dependent on Mcl-1 for survival.
Comparative Efficacy and Safety of Mcl-1 Inhibitors
The therapeutic window of a drug is the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. For Mcl-1 inhibitors, this window is often narrow due to on-target effects in healthy tissues, particularly the heart, where Mcl-1 is crucial for cardiomyocyte survival.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various Mcl-1 inhibitors across different cancer cell lines. This data provides an initial assessment of their therapeutic potential.
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (nM) | Citation(s) |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 24 | [1] | |
| AMG-176 | OPM-2 | Multiple Myeloma | ~10-100 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | ~10-100 | [2] | |
| Various CLL | Chronic Lymphocytic Leukemia | 100-300 (induces 30-45% cell death) | [3] | |
| S63845 | H929 | Multiple Myeloma | <100 | [4][5] |
| MV4-11 | Acute Myeloid Leukemia | <100 | [4][5] |
In Vivo Efficacy in Preclinical Models
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo anti-tumor activity of Mcl-1 inhibitors.
| Inhibitor | Xenograft Model | Cancer Type | Dosing and Schedule | Outcome | Citation(s) |
| AZD5991 | MOLP-8 (subcutaneous) | Multiple Myeloma | Single i.v. dose | Tumor regression | [6] |
| MV4-11 (disseminated) | Acute Myeloid Leukemia | Single i.v. dose | Tumor regression | [1] | |
| AMG-176 | OPM-2 (subcutaneous) | Multiple Myeloma | Oral, intermittent | Tumor growth inhibition and regression | [2] |
| MOLM-13 (orthotopic) | Acute Myeloid Leukemia | Oral, intermittent | Tumor growth inhibition | [2] | |
| S63845 | H929 (subcutaneous) | Multiple Myeloma | i.v. | Tumor regression | [4] |
| MV4-11 (subcutaneous) | Acute Myeloid Leukemia | i.v. | Tumor regression | [4] |
Clinical Safety and Tolerability: The Cardiotoxicity Challenge
Early-phase clinical trials have been pivotal in defining the therapeutic window of Mcl-1 inhibitors in humans. A consistent finding has been the emergence of cardiotoxicity, often measured by an increase in cardiac troponin levels, a sensitive marker of myocardial injury.
| Inhibitor | Phase 1 Trial Identifier | Patient Population | Key Adverse Events | Outcome | Citation(s) |
| AZD5991 | NCT03218683 | Relapsed/Refractory Hematologic Malignancies | Diarrhea, nausea, vomiting, asymptomatic troponin elevations | Trial terminated early due to risk-benefit assessment | [7][8][9] |
| AMG-176 | NCT02675452 | Relapsed/Refractory Multiple Myeloma & AML | Nausea, diarrhea, neutropenia, anemia, hypertension | Trial terminated due to lack of clinical activity and safety concerns | [10] |
| S64315 (MIK665) | NCT02992483 | Relapsed/Refractory Lymphoma & Multiple Myeloma | Elevated troponin-I | Trial terminated |
The data strongly suggest that on-target cardiotoxicity is a class-wide effect for Mcl-1 inhibitors, presenting a significant hurdle for their clinical development.[8] The mechanism is believed to be related to the essential role of Mcl-1 in maintaining mitochondrial integrity in cardiomyocytes.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of drug candidates. Below are representative protocols for key assays used in the preclinical assessment of Mcl-1 inhibitors.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Mcl-1 inhibitors and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor and vehicle control according to the planned dose and schedule (e.g., daily oral gavage, intermittent intravenous injection).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Analyze tumor growth inhibition, tumor regression, and any signs of toxicity (e.g., weight loss).
Preclinical Cardiotoxicity Assessment
-
Animal Model: Use appropriate animal models (e.g., mice, rats, or non-human primates). Humanized Mcl-1 mouse models can provide more relevant data for inhibitors with species-specific affinity.[7]
-
Dosing: Administer the Mcl-1 inhibitor at various dose levels, including therapeutically relevant and supratherapeutic doses.
-
Cardiac Troponin Measurement: Collect blood samples at multiple time points post-dosing and measure plasma or serum levels of cardiac troponin T (cTnT) or troponin I (cTnI) using a high-sensitivity assay.
-
Electrocardiography (ECG): Monitor cardiac electrical activity for any abnormalities.
-
Histopathology: At the end of the study, perform histopathological examination of the heart tissue to look for any signs of myocardial damage.
Conclusion
The development of Mcl-1 inhibitors holds significant promise for cancer therapy, particularly for hematologic malignancies and certain solid tumors that are dependent on this pro-survival protein. However, the narrow therapeutic window, primarily constrained by on-target cardiotoxicity, remains a major impediment to their successful clinical translation. While preclinical studies have demonstrated potent anti-tumor activity for several Mcl-1 inhibitors, the clinical experience with compounds like AZD5991 and AMG-176 underscores the critical need for strategies to mitigate cardiac toxicity.
Future directions in this field may include the development of intermittent dosing schedules, the design of inhibitors with improved cardiac safety profiles, or the use of combination therapies that allow for lower, less toxic doses of Mcl-1 inhibitors. For this compound and other early-stage inhibitors, a thorough and early assessment of the therapeutic window, with a particular focus on cardiotoxicity, will be paramount to their potential progression into the clinic. Continued research into the fundamental mechanisms of Mcl-1's role in both cancer cells and cardiomyocytes will be essential to unlocking the full therapeutic potential of targeting this critical survival protein.
References
- 1. google.com [google.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 8. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. books.rsc.org [books.rsc.org]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Mcl1-IN-1
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for the handling and disposal of Mcl1-IN-1, a potent inhibitor of the myeloid cell leukemia 1 (Mcl-1) protein. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following personal protective equipment (PPE) and handling procedures are mandatory for all personnel working with this compound.
Essential Personal Protective Equipment
A comprehensive approach to personal protection is required when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and airborne particles.[1] |
| Hand | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and change them frequently. |
| Body | Impervious Clothing / Lab Coat | A fully fastened lab coat or other impervious clothing is necessary to protect skin from potential contact.[1] |
| Respiratory | Suitable Respirator | To be used in areas with inadequate ventilation or when there is a risk of aerosol formation. The specific type of respirator should be determined by a workplace safety professional based on the potential for exposure.[1] |
Handling and Storage Protocols
Safe handling and storage are paramount to prevent accidental exposure and environmental contamination.
-
Handling:
-
Storage:
Emergency Procedures and Disposal
Immediate and appropriate action is crucial in the event of an emergency.
-
Spill Response:
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.[1]
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
-
-
Disposal:
Visual Safety Guides
To further clarify the necessary safety procedures, the following diagrams illustrate the proper workflow for donning and doffing PPE and the logical steps for responding to a chemical spill.
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
Caption: Logical workflow for responding to a chemical spill in the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
